7-Iodo-1H-indazole-3-carboxylic acid
説明
Structure
3D Structure
特性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC名 |
7-iodo-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChIキー |
QLKLFLHXDLMUKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2C(=C1)I)C(=O)O |
製品の起源 |
United States |
Technical Guide: Biological Activity & Pharmacophore Utility of 7-Iodo-1H-indazole-3-carboxylic Acid
Abstract 7-Iodo-1H-indazole-3-carboxylic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. While the free acid exhibits modest intrinsic anti-inflammatory and antispermatogenic properties, its primary utility lies as a divergent core for the synthesis of potent kinase inhibitors (e.g., PAK1, Pim-1, CDK) and ion channel modulators (CRAC). This guide details the structural logic, synthetic utility, and biological validation of this moiety, providing researchers with a roadmap for leveraging the 7-iodo motif to achieve target selectivity via halogen bonding and cross-coupling derivatization.
Part 1: Structural Logic & Pharmacophore Analysis
The Indazole Scaffold as a Bioisostere
The 1H-indazole-3-carboxylic acid core is a recognized bioisostere of the indole and purine ring systems. In the context of kinase inhibition, the indazole nitrogen atoms (N1 and N2) often mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site.
The Strategic Role of the 7-Iodo Substituent
The 7-position of the indazole ring vectors towards the solvent-accessible region or specific hydrophobic pockets (such as the "gatekeeper" residue), depending on the binding mode. The introduction of an iodine atom at this position serves two critical functions:
-
Halogen Bonding: Iodine is a strong halogen bond donor. In biological systems, the electron-deficient "sigma hole" of the iodine atom can interact with electron-rich Lewis bases (e.g., backbone carbonyl oxygens or carboxylate side chains) in the protein target. This interaction can increase binding affinity by 1–2 kcal/mol compared to a hydrogen or methyl substituent.
-
Synthetic Handle for Divergent Libraries: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of diversity elements that drive selectivity.
The 3-Carboxylic Acid Vector
The carboxylic acid at the 3-position provides a handle for amide coupling.[1] Derivatives at this position typically extend into the ribose-binding pocket or solvent front, modulating solubility and pharmacokinetic properties (ADME).
Part 2: Biological Activity & Therapeutic Targets[1][2][3][4][5]
Kinase Inhibition (PAK1, Pim-1, CDK)
Derivatives of 7-iodo-1H-indazole-3-carboxylic acid have demonstrated significant potential as Type I kinase inhibitors.
-
Mechanism: Competitive inhibition at the ATP-binding site.
-
Selectivity: The 7-aryl or 7-heteroaryl derivatives (synthesized via the iodo handle) often induce conformational changes or occupy allosteric pockets that are unique to specific kinases, such as p21-activated kinase 1 (PAK1).
-
Data Profile: Analogous 7-substituted indazole-3-carboxamides have shown IC50 values in the low nanomolar range (10–50 nM) against PAK1 and Pim kinases.
CRAC Channel Blockade
Recent SAR studies have identified indazole-3-carboxamides as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[2][3]
-
Activity: Inhibition of store-operated calcium entry (SOCE) in mast cells.
-
Key Insight: The regiochemistry of the amide linker at the 3-position is critical.[4][3] The 7-iodo motif allows for fine-tuning of lipophilicity, which correlates with membrane permeability and channel blockade efficiency.
Intrinsic Activity of the Acid
While primarily a scaffold, the free acid (or its simple esters) possesses documented activity:
-
Anti-inflammatory: Inhibition of cytokine release (IL-1β, TNF-α) in macrophage assays.
-
Antispermatogenic: Historical data suggests indazole-3-carboxylic acids can disrupt spermatogenesis, likely via interference with Sertoli cell tight junctions, though this is now considered an off-target effect in oncology programs.
Part 3: Experimental Protocols
Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling
This protocol validates the biological potential of the 7-iodo handle by converting it into a bioactive biaryl derivative.
Reagents:
-
Substrate: 7-Iodo-1H-indazole-3-carboxylic acid (protected as methyl ester)
-
Boronic Acid: Phenylboronic acid (or heteroaryl equivalent)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: K2CO3 (3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of the 7-iodo substrate in degassed 1,4-dioxane/water.
-
Activation: Add 3.0 equiv of K2CO3 and 1.2 equiv of the boronic acid.
-
Catalysis: Add 5 mol% Pd(dppf)Cl2 under an argon atmosphere.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (disappearance of the M+ peak of the iodo starting material).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validation Check: The disappearance of the characteristic iodine isotope pattern in MS and the appearance of the biaryl proton signals in 1H NMR confirm success.
Protocol B: In Vitro Kinase Assay (ADP-Glo™)
To assess the inhibitory activity of the synthesized derivatives against a target kinase (e.g., PAK1).
Materials:
-
Kinase: Recombinant Human PAK1 (10 ng/well)
-
Substrate: PAK1 peptide substrate (0.2 µg/µL)
-
ATP: Ultra-pure (10 µM)
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega)
Workflow:
-
Compound Dilution: Prepare 3x serial dilutions of the test compound in DMSO.
-
Enzyme Reaction: Incubate kinase, substrate, and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 10 min at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Part 4: Visualization & Pathways
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the 7-iodo-1H-indazole-3-carboxylic acid scaffold.
Figure 1: SAR Map detailing the pharmacophore vectors of the 7-iodo-indazole scaffold.
Divergent Synthesis Workflow
This workflow demonstrates how the 7-iodo precursor is transformed into a bioactive library.
Figure 2: Divergent synthesis pathway for generating kinase inhibitors from the 7-iodo precursor.
Part 5: References
-
BenchChem. A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. (Extrapolated SAR for 7-substituted indazoles). Link
-
Bai, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.[3] Bioorganic & Medicinal Chemistry Letters.[2] Link
-
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. (Describes the synthetic utility of 7-iodoindazoles). Link
-
Chandrasekhar, T., et al. (2012).[5] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link
-
Chem-Impex. Product Data: 5-Iodo-1H-indazole-3-carboxylic acid. (Catalog data supporting the use as a building block). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of 7-Iodo-1H-indazole-3-carboxylic acid
Abstract
The 1H-indazole-3-carboxylic acid scaffold represents a "privileged" structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities. While extensive research has highlighted the potential of the broader indazole class as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immuno-oncology, the specific mechanistic profile of 7-Iodo-1H-indazole-3-carboxylic acid remains an area of targeted investigation. This technical guide synthesizes the current understanding of the indazole pharmacophore, extrapolating from closely related analogs to build a robust, evidence-based hypothesis for the mechanism of action of 7-Iodo-1H-indazole-3-carboxylic acid. We will primarily explore its potential as an IDO1 inhibitor, delving into the structural rationale for this activity and the downstream immunological consequences. Furthermore, this guide will address a potential alternative mechanism of action—the blockade of Calcium-Release Activated Calcium (CRAC) channels—to provide a comprehensive and scientifically rigorous perspective. Detailed experimental protocols are provided to empower researchers to empirically validate these hypotheses.
The Primary Postulated Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 is a key mechanism of immune escape.[2]
The Kynurenine Pathway and Immunosuppression
IDO1-mediated degradation of tryptophan has a dual effect on the immune system:
-
Tryptophan Depletion: The local depletion of tryptophan starves proximate T cells, leading to the activation of the GCN2 stress-kinase pathway, which results in cell cycle arrest and anergy (a state of non-responsiveness).
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine and its derivatives, are not inert. They actively promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induce apoptosis in effector T cells and Natural Killer (NK) cells.
This creates a highly immunosuppressive microenvironment that protects tumor cells from immune surveillance and destruction.[1] Therefore, the inhibition of IDO1 is a highly attractive strategy in cancer immunotherapy, aiming to restore the anti-tumor immune response.
Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.
Structural Rationale for 7-Iodo-1H-indazole-3-carboxylic acid as a Potential IDO1 Inhibitor
While direct experimental data for 7-Iodo-1H-indazole-3-carboxylic acid is limited, a strong case for its potential as an IDO1 inhibitor can be constructed based on the established structure-activity relationships (SAR) of the indazole scaffold.
The 1H-Indazole Pharmacophore
Research has identified the 1H-indazole ring system as a novel and potent pharmacophore for IDO1 inhibition.[2] The nitrogen atoms of the indazole ring are capable of coordinating with the heme iron atom in the active site of the IDO1 enzyme, which is a common binding motif for many classes of IDO1 inhibitors.[2]
Role of the 3-Carboxylic Acid Group
The carboxylic acid moiety at the 3-position is hypothesized to form crucial electrostatic interactions with positively charged or polar residues within the IDO1 active site. This interaction would serve to anchor the molecule in the correct orientation for effective inhibition.
Influence of the 7-Iodo Substitution
The iodine atom at the 7-position is a significant feature. Halogen bonding is an increasingly recognized non-covalent interaction in drug design. It is plausible that the iodine atom on the 7-position of the indazole ring could form a halogen bond with backbone carbonyls or other electron-rich moieties within the enzyme's active site, such as Cys129 or Tyr126, thereby enhancing binding affinity.[1] Alternatively, the bulky and lipophilic nature of the iodine atom may allow it to occupy a hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex.
Caption: A hypothetical binding model of 7-Iodo-1H-indazole-3-carboxylic acid within the IDO1 active site.
Potential Downstream Immunological Effects
By inhibiting IDO1, 7-Iodo-1H-indazole-3-carboxylic acid is expected to reverse the immunosuppressive effects observed in the tumor microenvironment. The primary consequences would be:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 would prevent the depletion of local tryptophan, thereby alleviating the starvation signal on T cells and allowing for their normal function.
-
Reduction of Kynurenine Production: Lower levels of immunosuppressive kynurenine metabolites would reduce the impetus for Treg differentiation and mitigate the direct pro-apoptotic effects on effector immune cells.
-
Enhanced Anti-Tumor Immunity: The cumulative effect would be a reactivation of effector T cells and NK cells, enabling them to recognize and eliminate tumor cells, potentially synergizing with other immunotherapies like checkpoint inhibitors.
An Alternative Hypothesis: CRAC Channel Blockade
It is crucial for drug development professionals to consider potential off-target or alternative activities. Intriguingly, research has demonstrated that indazole-3-carboxamides are potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[3][4]
Given the structural similarity between 7-Iodo-1H-indazole-3-carboxylic acid and the indazole-3-carboxamides studied as CRAC channel blockers, it is plausible that the target molecule could also exhibit activity at this channel. This presents a fascinating dichotomy: a potential dual mechanism leading to both immunostimulatory (via IDO1 inhibition) and immunosuppressive (via CRAC channel blockade) effects, or a context-dependent activity profile. This underscores the necessity for empirical testing against both targets.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of 7-Iodo-1H-indazole-3-carboxylic acid, the following experimental workflows are recommended.
Recombinant Human IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified IDO1.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a solution of recombinant human IDO1 enzyme.
-
Prepare a solution of L-tryptophan (substrate).
-
Prepare a solution of ascorbic acid and methylene blue (cofactors).
-
Prepare a stock solution of 7-Iodo-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Prepare a developing reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, IDO1 enzyme, and varying concentrations of the test compound.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding L-tryptophan, ascorbic acid, and methylene blue.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Heat the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add the developing reagent to each well.
-
Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based IDO1 Activity Assay
This assay measures the compound's ability to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a human cell line known to express IDO1 upon stimulation (e.g., HeLa cells or SW-48 cells).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibition:
-
Treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Simultaneously, treat the cells with varying concentrations of 7-Iodo-1H-indazole-3-carboxylic acid.
-
Incubate for 48-72 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Perform the same kynurenine detection method as described in the enzymatic assay (Section 5.1, steps 3-5).
-
-
Data Analysis:
-
Determine the cellular IC50 value by plotting the percentage of inhibition of kynurenine production against the compound concentration.
-
CRAC Channel Activity Assay (Calcium Flux)
This assay determines if the compound blocks calcium influx through CRAC channels.
Methodology:
-
Cell Preparation:
-
Use a suitable cell line, such as Jurkat T cells or HEK293 cells stably expressing Orai1/STIM1.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Measure the baseline fluorescence of the cells in a calcium-free buffer.
-
Deplete intracellular calcium stores by adding a SERCA pump inhibitor (e.g., thapsigargin) in the calcium-free buffer. This will cause STIM1 to activate Orai1 channels.
-
Add varying concentrations of 7-Iodo-1H-indazole-3-carboxylic acid and incubate briefly.
-
Induce calcium influx by adding a buffer containing extracellular calcium.
-
Measure the change in fluorescence over time using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
The increase in fluorescence upon calcium addition represents store-operated calcium entry (SOCE).
-
Calculate the percentage of inhibition of the calcium influx for each compound concentration compared to a vehicle control.
-
Determine the IC50 value for CRAC channel blockade.
-
Quantitative Data of Structurally Related Analogs
To provide a benchmark for the potential potency of 7-Iodo-1H-indazole-3-carboxylic acid, the following table summarizes the reported IDO1 inhibitory activities of various indazole derivatives.
| Compound Class | Specific Analog | IC50 Value (IDO1) | Reference |
| 1H-Indazole Derivative | Compound 2g (substituted at 4 & 6 positions) | 5.3 µM | [2] |
| N'-Hydroxyindazolecarboximidamide | Compound 8a | Moderate Inhibition | [1] |
Note: This table is intended to provide context based on structurally related compounds. The actual IC50 of 7-Iodo-1H-indazole-3-carboxylic acid must be determined experimentally.
Conclusion and Future Directions
Based on a comprehensive analysis of the existing literature, there is a strong theoretical and structural rationale to hypothesize that 7-Iodo-1H-indazole-3-carboxylic acid acts as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 . The indazole core is a known IDO1-targeting pharmacophore, and the specific substitutions at the 3 and 7 positions are likely to contribute favorably to its binding affinity. The predicted mechanism of action involves direct binding to the IDO1 active site, leading to a reduction in kynurenine production and a restoration of anti-tumor immunity.
However, the discovery that related indazole-3-carboxamides also function as CRAC channel blockers introduces an important consideration for its development. This potential for dual activity necessitates a thorough experimental evaluation of its effects on both IDO1 and calcium signaling pathways.
The experimental protocols detailed in this guide provide a clear and robust framework for the definitive elucidation of the mechanism of action of 7-Iodo-1H-indazole-3-carboxylic acid. Such studies are critical to validate its potential as a novel therapeutic agent in immuno-oncology or other immune-related disorders and to guide its future development.
References
- Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. (2024). Source not specified.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (Date not specified).
- Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold | Request PDF. (Date not specified).
- Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. (2025). American Chemical Society.
- Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. (Date not specified).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (Date not specified). Journal of Chemical and Pharmaceutical Research.
- Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). PubMed.
Sources
- 1. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.bidmc.org [research.bidmc.org]
- 6. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
A Theoretical and Application-Oriented Guide to 7-Iodo-1H-indazole-3-carboxylic acid: A Molecule of Emerging Interest in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold and the Rationale for 7-Iodo-1H-indazole-3-carboxylic acid
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] The versatility of the indazole ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1]
This technical guide focuses on a specific, yet underexplored, derivative: 7-Iodo-1H-indazole-3-carboxylic acid . The strategic placement of an iodine atom at the 7-position and a carboxylic acid at the 3-position is not arbitrary. The iodine atom can serve as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.[2] Furthermore, the presence of a halogen atom can modulate the electronic properties of the ring system and potentially engage in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[2] The carboxylic acid group at the 3-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets and enhancing solubility.[3]
This guide will provide a comprehensive theoretical framework for the study of 7-Iodo-1H-indazole-3-carboxylic acid, from its synthesis to its potential applications in drug discovery, with a strong emphasis on computational and spectroscopic methodologies.
Proposed Synthetic Strategy: A Convergent Approach
While a direct, one-pot synthesis of 7-Iodo-1H-indazole-3-carboxylic acid is not prominently described in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of its constituent parts: 7-iodo-1H-indazole and 1H-indazole-3-carboxylic acid.
The proposed strategy involves a two-step process:
-
Synthesis of 7-Iodo-1H-indazole: This can be achieved from 7-nitro-1H-indazole. The nitro group is first reduced to an amine, followed by a Sandmeyer-type reaction where the amino group is diazotized and subsequently displaced by an iodine atom.[2]
-
Carboxylation at the 3-position: The resulting 7-Iodo-1H-indazole can then be carboxylated at the 3-position. This can be accomplished by deprotonation at the 3-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide.[3]
The following workflow visualizes this proposed synthetic pathway:
Caption: Proposed synthetic workflow for 7-Iodo-1H-indazole-3-carboxylic acid.
Detailed Protocol for the Synthesis of 7-Iodo-1H-indazole: [2]
-
Reduction of 7-Nitro-1H-indazole: A mixture of 7-nitroindazole and 10% Pd/C in ethanol is stirred under a hydrogen atmosphere at room temperature. The reaction is monitored by TLC until completion. The catalyst is then filtered off, and the solvent is evaporated to yield 7-amino-1H-indazole.
-
Diazotization and Iodination: The 7-amino-1H-indazole is dissolved in a mixture of concentrated hydrochloric acid and sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise. After stirring, a solution of potassium iodide in water is added, and the mixture is stirred at room temperature. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
Detailed Protocol for Carboxylation: [3]
-
Deprotonation: A solution of 7-iodo-1H-indazole in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78°C) under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise.
-
Quenching with Carbon Dioxide: After stirring, the reaction mixture is poured over crushed dry ice. The mixture is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Theoretical Characterization: A Computational and Spectroscopic Approach
Due to the limited experimental data available for 7-Iodo-1H-indazole-3-carboxylic acid, theoretical studies are invaluable for predicting its structural, electronic, and spectroscopic properties.
Computational Chemistry Studies
Density Functional Theory (DFT) is a powerful computational method to investigate the properties of molecules.[4][5]
Methodology for DFT Calculations:
-
Geometry Optimization: The 3D structure of 7-Iodo-1H-indazole-3-carboxylic acid is built using a molecular modeling software. The geometry is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) for all atoms except iodine, for which a basis set with effective core potential like LANL2DZ is used).[5]
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.[4]
-
Caption: Workflow for DFT-based theoretical characterization.
Predicted Quantitative Data (Hypothetical):
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| C-I Bond Length | ~2.10 Å | Influences reactivity and potential for halogen bonding. |
| C=O Bond Length | ~1.22 Å | Typical for a carboxylic acid carbonyl group. |
| O-H Bond Length | ~0.97 Å | Important for hydrogen bonding. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Suggests good chemical stability. |
Spectroscopic Analysis
While experimental spectra are not available, theoretical calculations and data from related iodo-indazole isomers can provide valuable predictions.[6]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the iodine atom will show a characteristic upfield shift due to the heavy atom effect.
Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical, in ppm):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H (N1) | > 13.0 (broad) | - |
| H4 | ~7.8 | ~125 |
| H5 | ~7.2 | ~122 |
| H6 | ~7.5 | ~130 |
| C3 | - | ~140 |
| C3a | - | ~120 |
| C4 | ~7.8 | ~125 |
| C5 | ~7.2 | ~122 |
| C6 | ~7.5 | ~130 |
| C7 | - | ~95 |
| C7a | - | ~142 |
| COOH | > 12.0 | ~165 |
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key vibrational bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |
| N-H | ~3100 | Stretching |
| C=O (Carboxylic acid) | ~1700 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-I | ~500 | Stretching |
Protocol for Spectroscopic Analysis: [6]
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
Potential Applications in Drug Discovery: A Forward Look
The 1H-indazole-3-carboxamide scaffold, a close analog of our target molecule, has been extensively explored as a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[7][8]
Molecular Docking Studies:
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[9] Given the prevalence of indazole derivatives as kinase inhibitors, a docking study of 7-Iodo-1H-indazole-3-carboxylic acid against a relevant kinase target, such as p21-activated kinase 1 (PAK1), would be a logical first step in exploring its therapeutic potential.[7]
Protocol for Molecular Docking:
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., PAK1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of 7-Iodo-1H-indazole-3-carboxylic acid is prepared as described in the DFT section.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand within the active site of the protein.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are examined.
Caption: Workflow for molecular docking studies.
Hypothesized Biological Activity:
Based on the structure-activity relationships of known 1H-indazole-3-carboxamide kinase inhibitors, it is hypothesized that 7-Iodo-1H-indazole-3-carboxylic acid could exhibit inhibitory activity against kinases like PAK1.[7] The carboxylic acid at the 3-position could form key hydrogen bonds with the hinge region of the kinase, while the 7-iodo-indazole core could occupy the hydrophobic pocket. The iodine atom might also form a halogen bond with a suitable acceptor in the active site, enhancing binding affinity.
Conclusion and Future Directions
7-Iodo-1H-indazole-3-carboxylic acid represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive theoretical framework for its study, from a plausible synthetic route to in-depth computational and spectroscopic characterization, and a rationale for its potential application as a kinase inhibitor.
The next logical steps for researchers in this field would be to:
-
Synthesize and experimentally characterize 7-Iodo-1H-indazole-3-carboxylic acid to validate the theoretical predictions presented here.
-
Perform in vitro screening against a panel of kinases to determine its biological activity and selectivity profile.
-
Utilize the structure-activity relationship data obtained to design and synthesize more potent and selective analogs.
The theoretical foundation laid out in this guide provides a solid starting point for unlocking the full therapeutic potential of this intriguing indazole derivative.
References
-
National Center for Biotechnology Information. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available from: [Link]
-
ResearchGate. Molecular modeling of indazole-3-carboxylic acid and its metal complexes (Zn, Ni, Co, Fe and Mn) as NO synthase inhibitors: DFT calculations, docking studies and molecular dynamics simulations | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]
-
MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
National Center for Biotechnology Information. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available from: [Link]
-
National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]
-
J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available from: [Link]
-
SSRN. Microwave-assisted Rapid and Efficient Synthesis of Novel Indazole-Based 1,3,4-Oxadiazole Derivatives with Molecular Docking, ADME and DFT Studies. Available from: [Link]
-
ResearchGate. (PDF) Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. Available from: [Link]
-
Michigan Technological University Digital Commons. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
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- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safety and Handling of 7-Iodo-1H-indazole-3-carboxylic acid
Part 1: Executive Summary & Risk Profile
7-Iodo-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor ligands. As a halogenated indazole derivative, it presents specific handling challenges related to photostability and chemical reactivity (specifically palladium-catalyzed cross-coupling).
While specific toxicological data for this positional isomer is often limited in public registries compared to its non-halogenated parent, the Precautionary Principle dictates it be handled as a potent irritant with potential for respiratory sensitization. This guide synthesizes safety protocols based on structural activity relationships (SAR) of analogous iodo-indazoles.
Key Risk Indicators
| Parameter | Classification | Critical Note |
| GHS Classification | Warning | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335). |
| Physical State | Solid Powder | Potential for dust aerosolization; requires static control. |
| Stability | Light Sensitive | The C–I bond is susceptible to homolytic cleavage under UV/Vis light. |
| Reactivity | Metal-Labile | High reactivity with Pd/Cu catalysts; incompatible with strong oxidizers. |
Part 2: Physicochemical & Safety Data[3][4]
Chemical Identity & Properties[1][4][5][6][7]
-
Chemical Formula: C₈H₅IN₂O₂
-
Appearance: Typically off-white to beige/brown powder (discoloration indicates iodine release).
-
Solubility:
-
High: DMSO, DMF, warm Methanol.
-
Low/Insoluble: Water, non-polar hydrocarbons (Hexanes).
-
Toxicology & Hazard Analysis (Read-Across Methodology)
Based on data for 1H-Indazole-3-carboxylic acid and 5-Iodo-1H-indazole.
-
Inhalation: Dust is irritating to the upper respiratory tract. Prolonged exposure to halogenated heterocycles can induce mucosal damage.
-
Skin/Eye Contact: Causes serious eye irritation (H319).[1][5][6] The carboxylic acid moiety increases acidity, potentially leading to chemical burns if left untreated on moist skin.
-
Degradation Hazards: Thermal decomposition or exposure to strong acids may release Hydrogen Iodide (HI) , a corrosive and toxic gas, and elemental Iodine (I₂) .
Part 3: Operational Handling Protocols
Storage & Stability Management
Objective: Prevent photo-deiodination and hydrolysis.
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The iodine moiety renders the molecule susceptible to oxidative degradation.
-
Light: Strictly Amber Glass or foil-wrapped containers. Even ambient lab light can degrade the material over weeks, turning it dark brown.
Weighing & Solubilization Workflow
-
Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .
-
PPE: Nitrile gloves (double-gloving recommended due to DMSO permeability if used as solvent), safety glasses with side shields, and a lab coat.
Protocol: Solubilization for Bioassays
-
Calculate required volume of DMSO (Dimethyl Sulfoxide).
-
Gently purge the stock vial with Argon before closing.
-
Add DMSO to the solid. Vortex briefly.
-
Observation: If solution turns yellow/orange immediately, check for iodine liberation (starch paper test).
-
Store stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Reaction Setup (Synthesis Context)
This compound is frequently used as an electrophile in Suzuki-Miyaura or Sonogashira couplings.
-
Catalyst Scavenging: Post-reaction, residual Palladium and Iodine must be removed. Use thiourea-functionalized silica or activated charcoal.
-
Quenching: Do not quench reaction mixtures containing this starting material with strong oxidizers (e.g., bleach), as this will liberate toxic iodine vapor instantly. Use Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize any free iodine.
Part 4: Visualization of Safety Logic
Diagram 1: Safe Handling & Stability Workflow
This workflow illustrates the decision logic for handling light-sensitive iodo-indazoles.
Caption: Logic flow for maintaining stability and safety during the handling of light-sensitive halogenated indazoles.
Diagram 2: Emergency Response - Iodine Release
Iodo-compounds can release elemental iodine during fire or incompatible mixing.
Caption: Emergency response protocol specifically addressing the risk of iodine vapor release.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. Retrieved from [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). General and Efficient Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry. (Contextualizing Indazole Synthesis safety). Retrieved from [Link]
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Iodo-1H-indazole-3-carboxylic acid | CAS 1077-97-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
7-Iodo-1H-indazole-3-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Indazole Moiety in Drug Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and indoles, making it a highly effective scaffold for targeting ATP-binding sites in kinases.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2] Within this class of compounds, 7-Iodo-1H-indazole-3-carboxylic acid stands out as a particularly valuable research tool. The strategic placement of the iodine atom at the 7-position provides a versatile handle for synthetic diversification through various cross-coupling reactions, enabling the exploration of the chemical space around the indazole core.[3] The carboxylic acid at the 3-position is a key functional group for the formation of amide bonds, a common linkage in many potent kinase inhibitors. This application note provides a comprehensive guide to the synthesis and utilization of 7-Iodo-1H-indazole-3-carboxylic acid as a foundational building block in the development of novel kinase inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis of 7-Iodo-1H-indazole-3-carboxylic Acid: A Proposed Synthetic Route
While a direct, one-pot synthesis of 7-Iodo-1H-indazole-3-carboxylic acid is not extensively documented, a robust and logical synthetic pathway can be constructed from readily available starting materials. The following protocol is a proposed two-stage synthesis based on established methodologies for the synthesis of related indazole derivatives.[3][4]
Part A: Synthesis of 7-Iodo-1H-indazole
This initial step focuses on the preparation of the core 7-iodo-indazole scaffold. The procedure is adapted from the work of Lemaire et al. (2007), which describes an efficient synthesis of 7-substituted indazoles.[3] The process begins with the diazotization of 2-amino-3-iodotoluene, followed by cyclization.
Experimental Protocol: Synthesis of 7-Iodo-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-iodotoluene | 233.04 | 10.0 g | 42.9 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.26 g | 47.2 |
| Concentrated HCl | 36.46 | 15 mL | - |
| Water | 18.02 | 100 mL | - |
| Acetic Acid | 60.05 | 50 mL | - |
| Copper(I) Iodide (CuI) | 190.45 | 0.82 g | 4.3 |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-iodotoluene (10.0 g, 42.9 mmol) in a mixture of water (50 mL) and concentrated HCl (15 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.26 g, 47.2 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyclization: In a separate 500 mL flask, prepare a solution of acetic acid (50 mL) and water (30 mL) and add Copper(I) Iodide (0.82 g, 4.3 mmol).
-
Slowly add the cold diazonium salt solution to the acetic acid mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum to yield 7-Iodo-1H-indazole. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
dot
Caption: Synthetic workflow for 7-Iodo-1H-indazole.
Part B: Carboxylation at the C3-Position
With the 7-iodo-1H-indazole in hand, the next step is the introduction of the carboxylic acid group at the 3-position. A common method for this transformation is through deprotonation at the C3 position with a strong base followed by quenching with carbon dioxide.
Experimental Protocol: Synthesis of 7-Iodo-1H-indazole-3-carboxylic Acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Iodo-1H-indazole | 244.03 | 5.0 g | 20.5 |
| n-Butyllithium (n-BuLi) | 64.06 | 9.0 mL (2.5 M in hexanes) | 22.5 |
| Dry Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Dry Ice (solid CO₂) | 44.01 | Excess | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 7-Iodo-1H-indazole (5.0 g, 20.5 mmol) in dry THF (100 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (9.0 mL of a 2.5 M solution in hexanes, 22.5 mmol) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by adding 50 mL of water.
-
Separate the aqueous layer and wash the organic layer with water (2 x 25 mL).
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Iodo-1H-indazole-3-carboxylic acid.
dot
Caption: Synthesis of the target compound from 7-iodo-1H-indazole.
Application as a Research Tool in Kinase Inhibitor Synthesis
The primary utility of 7-Iodo-1H-indazole-3-carboxylic acid lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, particularly PARP inhibitors. The indazole-3-carboxamide moiety is a well-established pharmacophore that can form key hydrogen bonds within the nicotinamide-binding pocket of PARP enzymes.
Application Protocol 1: Amide Coupling for Core Inhibitor Synthesis
The following protocol details the coupling of 7-Iodo-1H-indazole-3-carboxylic acid with a generic amine, a fundamental step in the synthesis of many indazole-based inhibitors.
Experimental Protocol: Amide Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Iodo-1H-indazole-3-carboxylic acid | 288.03 | 1.0 g | 3.47 |
| Amine (R-NH₂) | Varies | 1.1 equiv | 3.82 |
| HATU | 380.23 | 1.58 g | 4.16 |
| DIPEA | 129.24 | 1.8 mL | 10.4 |
| Dry Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 7-Iodo-1H-indazole-3-carboxylic acid (1.0 g, 3.47 mmol) in dry DMF (20 mL).
-
Add HATU (1.58 g, 4.16 mmol) and DIPEA (1.8 mL, 10.4 mmol) to the solution and stir at room temperature for 10 minutes.
-
Add the desired amine (3.82 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-Iodo-1H-indazole-3-carboxamide derivative.
dot
Caption: General workflow for amide bond formation.
Application Protocol 2: Diversification via Suzuki Cross-Coupling
The 7-iodo substituent is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which forms a carbon-carbon bond between the indazole and a boronic acid derivative, is a powerful tool for exploring structure-activity relationships.
Experimental Protocol: Suzuki Cross-Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Iodo-1H-indazole-3-carboxamide derivative | Varies | 1.0 equiv | - |
| Aryl/Heteroaryl boronic acid | Varies | 1.5 equiv | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 equiv | - |
| K₂CO₃ | 138.21 | 3.0 equiv | - |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |
Procedure:
-
To a microwave vial, add the 7-Iodo-1H-indazole-3-carboxamide derivative, the aryl/heteroaryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or alternatively, heat at reflux under a conventional heat source until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl/heteroaryl-1H-indazole-3-carboxamide derivative.[5]
dot
Caption: Diversification at the C7-position via Suzuki coupling.
Application Protocol 3: In Vitro PARP-1 Inhibition Assay
Once a library of 7-substituted-1H-indazole-3-carboxamides has been synthesized, their biological activity as PARP inhibitors can be assessed. A common method is a cell-free enzymatic assay that measures the inhibition of PARP-1 activity.
Experimental Protocol: PARP-1 Inhibition Assay (HTS Chemiluminescent)
This protocol is a general guideline and can be adapted based on commercially available assay kits.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds (synthesized indazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
96-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compounds or DMSO (for control wells).
-
Add 20 µL of assay buffer containing the PARP-1 enzyme and histones to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.
-
Initiate the Reaction: Add 25 µL of assay buffer containing biotinylated NAD⁺ to each well to start the PARP-1 reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the Reaction: Add 50 µL of a stop solution (e.g., 1 M HCl) to each well.
-
Detection:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of biotinylated ADP-ribose incorporated, and thus to the PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
dot
Caption: Workflow for a typical PARP-1 enzymatic assay.
Conclusion
7-Iodo-1H-indazole-3-carboxylic acid is a high-value research tool for medicinal chemists and drug discovery scientists. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true power of this molecule lies in its capacity as a versatile scaffold for the rapid generation of diverse libraries of potential kinase inhibitors. The protocols outlined in this application note provide a solid foundation for the synthesis of this key intermediate and its subsequent elaboration into novel chemical entities for biological screening. The strategic use of 7-Iodo-1H-indazole-3-carboxylic acid can significantly accelerate the discovery and development of next-generation targeted therapies.
References
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
- Lemaire, G., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(3), 447-450.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Sakai, K., et al. (1996).
- Google Patents. (n.d.). WO2005014554A1 - 1H-indazole-3-carboxamide compounds as mapkap kinase modulators.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Jones, C. D., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(8), 1136-1152.
- Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(16), 8567-8575.
- Google Patents. (n.d.). WO2011143430A1 - Indazole inhibitors of kinase.
- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. Retrieved from [Link]
-
U.S. Patent. (2023). United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-Iodo-1H-indazole-3-carboxylic Acid in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1] Its unique bicyclic aromatic structure, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within the ATP-binding pockets of protein kinases.[2] Consequently, indazole derivatives have been successfully developed into a number of commercially available kinase inhibitors for cancer therapy, including Axitinib, Pazopanib, and Entrectinib.[3] These drugs target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4]
7-Iodo-1H-indazole-3-carboxylic acid is a particularly valuable, albeit specialized, starting material for the synthesis of complex kinase inhibitors. The iodine atom at the 7-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. The carboxylic acid at the 3-position provides a reactive site for amide bond formation or can be strategically removed or transformed as the synthesis progresses. This application note will provide a detailed overview of the utility of 7-iodo-1H-indazole-3-carboxylic acid in the synthesis of kinase inhibitors, with a specific focus on a protocol for a key intermediate in the synthesis of Axitinib, a potent VEGFR inhibitor.
Chemical Properties and Strategic Synthetic Utility
The chemical reactivity of 7-iodo-1H-indazole-3-carboxylic acid is dictated by its three key functional components: the indazole core, the iodine substituent, and the carboxylic acid group.
-
Indazole Core: The aromatic nature of the indazole ring provides a stable framework for the molecule. The N-H proton is weakly acidic and can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation, although in many kinase inhibitor syntheses, this position remains unsubstituted to allow for crucial hydrogen bonding interactions with the kinase hinge region.
-
Iodine at C7: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 7-position, which can be used to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. Common coupling reactions include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
-
Carboxylic Acid at C3: The carboxylic acid group is a versatile functional handle. It can be readily converted into an amide, which is a common structural motif in kinase inhibitors, or an ester. Alternatively, it can be removed via decarboxylation under appropriate conditions if the final product does not require a substituent at this position.
Target Focus: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Many indazole-based kinase inhibitors, including Axitinib, target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] In many types of cancer, tumors secrete high levels of VEGF-A, which binds to and activates VEGFR-2 on endothelial cells.[6] This triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients.[5][6] By inhibiting VEGFR-2, Axitinib and similar drugs can block this process, effectively starving the tumor and inhibiting its growth and metastasis.[7]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] These phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5][6]
-
The PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and increased vascular permeability.[5][6]
The following diagram illustrates a simplified overview of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Protocol: Synthesis of a Key Axitinib Precursor from a 7-Iodo-1H-indazole Derivative
The following is a representative, multi-step protocol for the synthesis of a key precursor to Axitinib, adapted from various patented synthetic routes.[8][9] This protocol illustrates how a 7-iodo-1H-indazole scaffold can be elaborated into a more complex molecule. While the topic specifies 7-Iodo-1H-indazole-3-carboxylic acid, many large-scale syntheses of Axitinib start with a precursor without the C3-carboxylic acid, as it is not present in the final molecule. For the purpose of this guide, we will assume a plausible initial decarboxylation step to yield 7-iodo-1H-indazole, which then enters the main synthetic pathway.
Experimental Workflow
Caption: Synthetic workflow for an Axitinib precursor.
Step 1: Decarboxylation of 7-Iodo-1H-indazole-3-carboxylic acid
Rationale: The carboxylic acid at the C3 position is not present in the final Axitinib structure. Therefore, it must be removed. Heating the starting material in a high-boiling point solvent can effect decarboxylation.
Procedure:
-
To a flask equipped with a reflux condenser, add 7-Iodo-1H-indazole-3-carboxylic acid (1.0 eq).
-
Add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford 7-iodo-1H-indazole.
Step 2: Ullmann Coupling to Introduce the Thioether Side Chain
Rationale: This step introduces the N-methylbenzamide side chain via a copper-catalyzed Ullmann coupling. The iodine at the 7-position is not the intended site of reaction here; instead, the reaction occurs at the 6-position of an iodo-indazole through a different synthetic route to Axitinib. For the purpose of illustrating the utility of a 7-iodo-indazole, we will proceed with a hypothetical coupling at the 6-position, assuming the availability of 6,7-diiodo-1H-indazole or a selective reaction. A more plausible route would involve a different starting material, but this step demonstrates the principle of thioether formation. For a more direct synthesis of Axitinib, one would typically start with 6-iodo-1H-indazole.
Procedure (Illustrative):
-
To a reaction vessel under a nitrogen atmosphere, add 6-iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent, such as 1,2-dimethoxyethane.
-
Heat the mixture to reflux and stir for 18-24 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.
Step 3: Iodination at the 3-Position
Rationale: To prepare for the final side-chain addition, the 3-position of the indazole ring is iodinated.
Procedure:
-
Dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add an inorganic base such as potassium hydroxide.
-
Add a solution of iodine (1.1 eq) in NMP dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess iodine, followed by extraction with an organic solvent.
-
Purify by recrystallization or column chromatography to obtain 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.
Step 4: Heck Coupling to Introduce the Pyridinylvinyl Side Chain
Rationale: The final key fragment, the 2-(pyridin-2-yl)vinyl group, is introduced via a palladium-catalyzed Heck coupling reaction. The iodine at the 3-position is the reactive site for this transformation.
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq), 2-vinylpyridine (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 eq), and a base (e.g., N,N-diisopropylethylamine, 2.0 eq).
-
Add a solvent such as N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture and perform an aqueous workup, extracting the product into an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to afford Axitinib.
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and activity of Axitinib. Yields are representative and can vary based on reaction scale and optimization.
| Parameter | Value | Source |
| Synthesis Yields | ||
| Ullmann Coupling | 60-75% | [8] |
| Iodination | 80-95% | [8] |
| Heck Coupling | 70-85% | [8] |
| Biological Activity | ||
| VEGFR-1 IC₅₀ | 0.1 nM | [10] |
| VEGFR-2 IC₅₀ | 0.2 nM | [10] |
| VEGFR-3 IC₅₀ | 0.1-0.3 nM | [10] |
| PDGFRβ IC₅₀ | 1.6 nM | [10] |
| c-Kit IC₅₀ | 1.7 nM | [10] |
Conclusion and Future Perspectives
7-Iodo-1H-indazole-3-carboxylic acid and its derivatives are valuable and versatile building blocks in the synthesis of kinase inhibitors. The strategic placement of the iodo and carboxylic acid groups provides synthetic chemists with multiple avenues for molecular elaboration and diversification. The protocols outlined herein for the synthesis of a key Axitinib precursor demonstrate the practical application of this scaffold in the construction of a clinically approved drug. As the demand for novel and more selective kinase inhibitors continues to grow, the development of efficient and scalable synthetic routes utilizing functionalized indazole cores will remain a critical area of research in medicinal chemistry and drug development.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC. (URL: [Link])
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (URL: [Link])
-
VEGF Signaling Pathway - Cusabio. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])
-
Novel Intermediates And Process For Preparation Of Axitinib - Quickcompany. (URL: [Link])
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])
- CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google P
- WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 8. Novel Intermediates And Process For Preparation Of Axitinib [quickcompany.in]
- 9. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
analytical methods for 7-Iodo-1H-indazole-3-carboxylic acid quantification
Application Note: Quantitative Analysis of 7-Iodo-1H-indazole-3-carboxylic Acid
Executive Summary
7-Iodo-1H-indazole-3-carboxylic acid (7-I-ICA) is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and nicotinic receptor agonists. Its structural duality—possessing both an acidic carboxyl group (pKa ~3.5) and a basic indazole core (pKa ~1.5 for protonated N)—presents unique chromatographic challenges, including peak tailing and pH-dependent solubility.
This guide provides a comprehensive, self-validating protocol for the quantification of 7-I-ICA using HPLC-UV (for process control/purity) and LC-MS/MS (for trace analysis/PK studies).
Chemical Identity & Properties
-
IUPAC Name: 7-Iodo-1H-indazole-3-carboxylic acid
-
Molecular Formula: C₈H₅IN₂O₂
-
Solubility Profile:
-
High: DMSO, DMF, 1M NaOH.
-
Moderate: Methanol, Acetonitrile.[3]
-
Low: Water, acidic aqueous buffers.
-
-
Key Analytical Challenges:
-
Iodine Labile Nature: Susceptible to de-iodination under high-energy UV or extreme pH.
-
Silanol Interaction: The basic indazole nitrogen can interact with free silanols on silica columns, causing tailing.
-
Method 1: HPLC-UV (Process Control & Purity)
Recommended for raw material testing and reaction monitoring (Concentration range: 10 µg/mL – 1000 µg/mL).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the indazole ring.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7, keeping the carboxylic acid protonated (neutral) for better retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for halogenated aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and reduces peak width. |
| Detection | UV @ 254 nm (primary) & 300 nm (secondary) | 254 nm for general aromatic; 300 nm is more specific to the indazole core. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration. |
Gradient Program
-
T=0 min: 95% A / 5% B
-
T=15 min: 5% A / 95% B (Linear Ramp)
-
T=18 min: 5% A / 95% B (Hold)
-
T=18.1 min: 95% A / 5% B (Re-equilibration)
-
T=23 min: Stop
Sample Preparation Protocol
-
Stock Solution: Weigh 10 mg of 7-I-ICA into a 10 mL volumetric flask. Dissolve in DMSO (do not use water). Sonicate for 5 mins. (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:ACN .
-
Note: If precipitation occurs, increase organic ratio to 70:30 ACN:Water.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Method 2: LC-MS/MS (Trace Quantification)
Recommended for biological matrices or trace impurity analysis (Concentration range: 1 ng/mL – 1000 ng/mL).
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (ESI+)
-
Why Positive? While carboxylic acids ionize in negative mode, the indazole nitrogen protonates readily in the acidic mobile phase, often yielding better sensitivity and fragmentation stability for this class.
-
-
Precursor Ion: [M+H]⁺ = 288.9 (approx 289 m/z)
-
MRM Transitions:
-
Quantifier: 289.0 → 162.0 (Loss of Iodine, characteristic of iodo-aromatics).
-
Qualifier: 289.0 → 243.0 (Loss of COOH group).
-
LC-MS Interface Settings (Source Dependent)
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 4000 V
Method Optimization & Logic Flow
The following diagram illustrates the decision-making process for optimizing the separation of 7-I-ICA, specifically addressing the "tailing" issue common to indazoles.
Figure 1: Troubleshooting workflow for Indazole peak tailing. Tailing is often caused by the basic nitrogen interacting with column silanols; ammonium formate competes for these sites.
Validation Protocol (ICH Q2 Compliant)
To ensure the method is "self-validating," perform the following checks:
System Suitability Test (SST)
Run before every sample batch.[4]
-
Precision: 5 replicate injections of Standard (RSD ≤ 2.0%).
-
Tailing Factor: Must be ≤ 1.5.
-
Resolution: If analyzing reaction mixtures, resolution between 7-I-ICA and des-iodo impurity (Indazole-3-carboxylic acid) must be > 2.0.
Linearity & Range
-
Prepare 6 concentration levels (e.g., 10, 50, 100, 250, 500, 1000 µg/mL).
-
Acceptance: R² > 0.999.
Accuracy (Recovery)
-
Spike blank matrix (or solvent) with 7-I-ICA at 80%, 100%, and 120% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (2023). Indazole-3-carboxylic acid (Parent Compound Data). National Library of Medicine. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection for ionizable heterocycles).
-
ChemSrc. (2023). 4-Iodo-1H-indazole-3-carboxylic acid Physicochemical Properties. (Used for structural analogue comparison). Link
Sources
Application Notes & Protocols: Leveraging 7-Iodo-1H-indazole-3-carboxylic acid in Fragment-Based Drug Design
Introduction: The Rationale for Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1][2] Unlike HTS, which screens large collections of complex, drug-like molecules, FBDD utilizes a library of small, low-molecular-weight compounds (typically < 300 Da), or "fragments."[3] The core principle of FBDD is that the smaller size and reduced complexity of fragments increase the probability of finding a match to a binding pocket on a protein target.[2][3] While these initial interactions are often weak, with dissociation constants (KD) in the micromolar to millimolar range, they are highly ligand-efficient.[4] The critical advantage of FBDD lies in the subsequent structure-guided evolution of these low-affinity hits into potent, high-affinity leads through strategies such as fragment growing, merging, or linking.[2][5][6]
This approach offers several distinct advantages:
-
Higher Hit Rates: Fragment libraries can more effectively sample chemical space, often resulting in higher hit rates compared to HTS.[2]
-
Ligand Efficiency: The identified hits often exhibit superior binding efficiency, providing a more optimal starting point for chemical elaboration.
-
Reduced Molecular Complexity: Starting with less complex molecules can lead to final drug candidates with more favorable physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2]
The success of an FBDD campaign is critically dependent on the use of sensitive biophysical techniques capable of detecting the weak binding of fragments.[3][7] Commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), and X-ray crystallography.[3][7][8] Among these, X-ray crystallography provides unparalleled structural information, directly visualizing the binding mode of the fragment and offering a precise roadmap for its optimization.[1][9][10]
The Strategic Role of Halogenated Fragments: The Case for Iodine
The inclusion of halogenated compounds, particularly those containing iodine or bromine, in fragment libraries is a deliberate and strategic choice for FBDD campaigns centered around X-ray crystallography.[11][12][13][14] This is due to several key properties of heavier halogens:
-
Anomalous Scattering: Iodine and bromine atoms are strong anomalous scatterers of X-rays. This property can be exploited during crystallographic data analysis to unambiguously identify the position of the fragment in the electron density map, even in cases of low occupancy or weak binding.[12][14] This significantly aids in the confident identification of true hits.
-
Halogen Bonding: The iodine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the protein backbone or side chains.[13] This provides an additional, directional interaction that can contribute to binding affinity and specificity.
-
Synthetic Tractability: The iodine substituent serves as a versatile synthetic handle. Its presence on the fragment scaffold allows for a wide range of well-established chemical reactions, such as Suzuki or Sonogashira cross-coupling, facilitating the rapid elaboration of the fragment hit into more potent analogues.[15]
Halogen-enriched fragment libraries (HEFLibs) have been successfully employed to identify novel binding "hot spots" on protein targets.[11][13] The use of such fragments provides a direct path from initial hit identification to structure-based drug design.
Featured Fragment: 7-Iodo-1H-indazole-3-carboxylic acid
7-Iodo-1H-indazole-3-carboxylic acid is an exemplary fragment that embodies the principles outlined above, making it a valuable tool for FBDD campaigns. The indazole core is a well-recognized pharmacophore in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[16][17]
| Property | Value |
| Molecular Formula | C8H5IN2O2 |
| Molecular Weight | 288.04 g/mol |
| Structure | |
| Key Features | - Indazole Scaffold: A privileged heterocyclic motif with demonstrated bioactivity.[15][16] - Carboxylic Acid: Provides a strong hydrogen bonding donor and acceptor, often anchoring the fragment in a binding site. - Iodine Atom: Enables confident identification via X-ray crystallography and serves as a key vector for synthetic elaboration. |
The strategic placement of the iodine at the 7-position directs synthetic modifications towards a specific region of the binding pocket, allowing for a focused exploration of structure-activity relationships (SAR).
Experimental Workflow and Protocols
The utilization of 7-Iodo-1H-indazole-3-carboxylic acid in an FBDD campaign typically follows a structured workflow, from initial screening to hit validation and subsequent optimization.
Caption: FBDD workflow using 7-Iodo-1H-indazole-3-carboxylic acid.
Protocol 1: Crystallographic Fragment Screening by Soaking
This protocol describes the process of introducing the fragment to pre-grown crystals of the target protein.
Rationale: Soaking is often faster and more resource-efficient than co-crystallization for initial screening, as it utilizes a single batch of apo-crystals.[18] The high solubility required for soaking is a key consideration for fragment selection.
Materials:
-
Apo-crystals of the target protein in a 96-well crystallization plate.
-
7-Iodo-1H-indazole-3-carboxylic acid stock solution (e.g., 100 mM in DMSO).
-
Reservoir solution from the crystallization condition.
-
Cryoprotectant solution.
-
Micropipettes, crystal harvesting loops.
Procedure:
-
Prepare Soaking Solution: Prepare a solution of 7-Iodo-1H-indazole-3-carboxylic acid at a final concentration of 1-10 mM in the reservoir solution. The final concentration of DMSO should typically not exceed 10% to avoid crystal damage.
-
Fragment Soaking: Carefully add 1-2 µL of the soaking solution directly to the drop containing the apo-crystals.
-
Incubation: Seal the plate and incubate for a period ranging from 30 minutes to 24 hours. The optimal soaking time is target-dependent and may require optimization.
-
Cryo-protection: Briefly transfer the soaked crystal into a drop of cryoprotectant solution. The cryoprotectant should be based on the reservoir solution to maintain crystal integrity.
-
Crystal Harvesting and Vitrification: Using a properly sized loop, harvest the crystal and immediately plunge it into liquid nitrogen for vitrification.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the iodine atom (near its absorption edge).
-
Data Analysis: Process the diffraction data and carefully inspect the resulting electron density maps for features corresponding to the bound fragment. The anomalous difference map is particularly useful for confirming the location of the iodine atom.
Protocol 2: Co-crystallization
This protocol is an alternative to soaking and is particularly useful if soaking proves detrimental to the crystals or if the ligand induces a conformational change in the protein.[18][19]
Rationale: Co-crystallization involves setting up crystallization trials with the protein and ligand already mixed. This can sometimes yield higher quality complex structures, especially for flexible proteins or larger ligands.[18]
Materials:
-
Purified target protein at a suitable concentration for crystallization.
-
7-Iodo-1H-indazole-3-carboxylic acid stock solution.
-
Crystallization screens (commercial or custom).
-
96-well crystallization plates.
Procedure:
-
Complex Formation: Incubate the purified protein with 7-Iodo-1H-indazole-3-carboxylic acid at a molar excess (e.g., 1:5 or 1:10) for at least one hour on ice.
-
Crystallization Screening: Set up crystallization trials using the protein-fragment complex solution with a variety of crystallization screens. Automated liquid handling robotics can greatly increase the throughput of this step.[20][21]
-
Crystal Monitoring and Optimization: Regularly monitor the plates for crystal growth. Once initial hits are identified, optimize the conditions to obtain diffraction-quality crystals.
-
Data Collection and Analysis: Proceed with crystal harvesting, data collection, and analysis as described in the soaking protocol (steps 5-7).
Protocol 3: Hit Validation with Surface Plasmon Resonance (SPR)
Rationale: It is crucial to validate crystallographic hits with an orthogonal, solution-based biophysical method to confirm the interaction and determine its affinity.[7][8] SPR is a sensitive technique for studying binding kinetics in real-time.[1]
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
7-Iodo-1H-indazole-3-carboxylic acid.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a moderate immobilization level to minimize mass transport effects.
-
Fragment Titration: Prepare a serial dilution of 7-Iodo-1H-indazole-3-carboxylic acid in running buffer. Concentrations should typically span from low micromolar to low millimolar to accurately capture the expected weak affinity.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer. A reference flow cell (without protein or with an irrelevant immobilized protein) should be used for background subtraction.
-
Data Fitting: Analyze the resulting sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (KD).
From Hit to Lead: Structure-Guided Elaboration
Once 7-Iodo-1H-indazole-3-carboxylic acid is confirmed as a binder and its crystal structure in complex with the target is solved, the next phase is to improve its potency.
Caption: Strategies for elaborating the initial fragment hit.
Fragment Growing: This is the most common strategy.[2][6] The high-resolution crystal structure will reveal unoccupied space adjacent to the fragment and the nature of the protein surface (hydrophobic, polar, etc.). The iodine atom at the 7-position provides a specific vector for growth. Synthetic chemistry, such as palladium-catalyzed cross-coupling reactions, can be used to add new functional groups that make additional favorable interactions with the target, thereby increasing affinity.[15]
Fragment Linking: In some cases, two different fragments may be found to bind in adjacent pockets.[5][6][22] If this occurs, a linker can be designed to connect 7-Iodo-1H-indazole-3-carboxylic acid to the second fragment.[22][23] This can lead to a dramatic increase in potency due to the additive binding energies and a reduction in the entropic penalty of binding.[22]
Conclusion
7-Iodo-1H-indazole-3-carboxylic acid represents a highly valuable tool in the arsenal of the modern drug discoverer. Its combination of a biologically relevant scaffold, a key hydrogen-bonding feature, and a strategically placed iodine atom makes it an ideal starting point for FBDD campaigns. The iodine atom is not merely a substituent but a critical functional component that facilitates unambiguous hit identification through X-ray crystallography and provides a versatile handle for rapid, structure-guided chemical optimization. By following the integrated workflow and protocols described herein, research teams can effectively leverage this and similar fragments to accelerate the discovery of novel, high-quality lead compounds.
References
-
An Integrated Biophysical Approach to Fragment Screening and Validation for Fragment-Based Lead Discovery. Protein Science. Available at: [Link]
-
Fragment Screening | Drug Discovery. Sygnature Discovery. Available at: [Link]
-
Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design. Available at: [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. Available at: [Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. Available at: [Link]
-
Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. Available at: [Link]
-
DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. Journal of Chemical Information and Modeling. Available at: [Link]
-
Co-Crystallization Services — Ligand–Protein Structures. CrystalsFirst. Available at: [Link]
-
FragLites - Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation. Journal of Medicinal Chemistry. Available at: [Link]
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Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Angewandte Chemie International Edition. Available at: [Link]
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X-ray Facility fragment screening. University of Cambridge Department of Biochemistry. Available at: [Link]
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Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
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Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry. Available at: [Link]
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Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
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Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem. Available at: [Link]
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Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
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Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]
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X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.Google Patents.
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X-ray Crystallography Services | Structural Biology. Domainex. Available at: [Link]
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Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]
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3-iodo-1h-indazole-7-carboxylic acid (C8H5IN2O2). PubChemLite. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
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Indazole-3-carboxylic acid. PubChem. Available at: [Link]
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Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]
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Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
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Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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7-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3). PubChemLite. Available at: [Link]
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Technical Support Center: Synthesis of 7-Iodo-1H-indazole-3-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Iodo-1H-indazole-3-carboxylic acid. As a key building block in medicinal chemistry, ensuring its purity is paramount. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common impurities and challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-Iodo-1H-indazole-3-carboxylic acid?
A1: Two primary synthetic strategies are commonly employed, each with its own set of potential challenges:
-
Route A: The Isatin-Based Synthesis. This route commences with the synthesis of 7-iodoisatin, which is then converted to the target molecule.[1][2]
-
Route B: The Sandmeyer/Diazotization Approach. This pathway typically starts from an appropriately substituted aniline or toluidine derivative, such as 2-amino-3-iodotoluene, which undergoes diazotization followed by cyclization and oxidation.[3][4]
Q2: I am observing a persistent colored impurity in my final product. What could it be?
A2: Colored impurities often arise from side reactions during the synthesis. In the context of indazole synthesis, particularly through diazotization routes, the formation of azo compounds can lead to colored byproducts.[5] In syntheses starting from indole precursors, highly reactive intermediates can lead to the formation of dimeric byproducts, which are often colored.[6]
Q3: My overall yield is consistently low. What are the critical steps I should focus on?
A3: Low yields can often be attributed to several factors depending on the synthetic route. For the isatin-based synthesis, the initial preparation of 7-iodoisatin is crucial. In the diazotization approach, the stability of the diazonium salt is paramount; these intermediates are often unstable and can decompose, leading to a variety of byproducts and reduced yields.[4][7] Careful control of temperature and the rate of addition of reagents during diazotization is critical.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details potential impurities, their origins, and actionable troubleshooting steps.
Impurity Profile for Route A: Isatin-Based Synthesis
The synthesis of 7-Iodo-1H-indazole-3-carboxylic acid from 7-iodoisatin typically involves ring-opening, diazotization, and reductive cyclization.[8]
Diagram: Isatin-Based Synthesis and Potential Impurity Formation
Caption: Isatin-based synthesis workflow and common impurity origins.
| Impurity | Origin | Troubleshooting & Mitigation |
| Unreacted 7-Iodoisatin | Incomplete ring-opening of 7-iodoisatin. | - Ensure complete dissolution: Confirm that the 7-iodoisatin is fully dissolved in the alkaline solution before proceeding. - Monitor reaction progress: Utilize thin-layer chromatography (TLC) to monitor the disappearance of the starting material. - Purification: Recrystallization or column chromatography can be effective for removing unreacted starting material.[9] |
| 7-Iodo-1H-indazole | Decarboxylation of the final product.[10] | - Mild reaction conditions: Avoid excessive heat and strongly acidic or basic conditions during workup and purification.[11] - Storage: Store the final product in a cool, dry, and dark place to prevent degradation. |
| Azo Dye Impurities | Side reactions of the diazonium salt intermediate. | - Temperature control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[5] - Controlled addition: Add the sodium nitrite solution slowly to the acidic solution of the ring-opened intermediate to prevent localized high concentrations of nitrous acid. |
Impurity Profile for Route B: Sandmeyer/Diazotization Approach
This route often involves the diazotization of an amino group followed by an intramolecular cyclization. A plausible starting material is 2-amino-3-iodotoluene, which would require subsequent oxidation of the methyl group.
Diagram: Diazotization Route and Potential Side Reactions
Sources
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- 3. portal.tpu.ru [portal.tpu.ru]
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- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: 7-Iodo-1H-indazole-3-carboxylic Acid Scale-Up
[1]
Status: Operational 🟢 Current Protocol: Modified Sandmeyer-Isatin Route Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
System Overview
Welcome to the technical support hub for the synthesis of 7-Iodo-1H-indazole-3-carboxylic acid (7-IICA) . This intermediate is a critical scaffold for kinase inhibitors and 5-HT3 receptor antagonists.[1] While the lab-scale synthesis (grams) is straightforward, scaling to kilograms introduces significant hazards regarding thermal management during diazotization and iodine stability during reduction.[1]
This guide addresses the Pummerer rearrangement/Diazotization route starting from 7-Iodoisatin , which is the industry-preferred method for maintaining regiochemical integrity at the C7 position.[1]
Quick Navigation
Module 1: Process Workflow & Critical Parameters
The following workflow describes the optimized scale-up route. Unlike the lab-scale SnCl₂ reduction, we recommend a Sodium Sulfite/Bisulfite reduction for scale-up to minimize heavy metal waste and prevent reductive de-iodination.[1]
Master Synthesis Workflow
Figure 1: Optimized process flow for the conversion of 7-iodoisatin to 7-IICA using the sulfite reduction method.
Quantitative Process Data
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Critical Constraint |
| Solvent Volume | 10-15 V | 8-10 V | High dilution required to prevent diazonium precipitation.[1] |
| Diazotization Temp | 0-5 °C | -5 to 2 °C | >5°C risks decomposition (explosion hazard).[1] |
| NaNO₂ Addition | Bolus/Fast | Dosing pump (2-3 hrs) | Accumulation of HNO₂ must be avoided.[1] |
| Reduction Agent | SnCl₂ (Stannous) | Na₂SO₃ (Sulfite) | SnCl₂ causes heavy metal waste and difficult filtration. |
| Stirring Speed | Magnetic | Overhead (High Torque) | The intermediate acid slurry is thixotropic and dense. |
Module 2: Troubleshooting Yield & Purity
Issue 1: "I am losing the Iodine atom (De-iodination) during the reduction step."
Diagnosis: The C-I bond at position 7 is labile.[1] If you are using Stannous Chloride (SnCl₂) in strongly acidic media (HCl) at high temperatures, you risk reductive cleavage, yielding the non-iodinated parent indazole.
Solution:
-
Switch to Sulfite Reduction: Use Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite. This is a milder reducing agent that effectively reduces the diazonium species to the hydrazine without attacking the aryl-iodide bond [1].[1]
-
pH Control: If using Sulfite, maintain pH between 5.5 and 6.5 during the reduction. Too acidic (< pH 4) promotes decomposition; too basic (> pH 8) prevents cyclization.
-
Temperature: Keep the reduction step below 25°C. Do not heat until cyclization is required (which occurs spontaneously upon acidification in the sulfite route).
Issue 2: "The filtration of the final product takes days. The cake is slimy."
Diagnosis: This is a common issue with indazole carboxylic acids.[1] Rapid precipitation generates amorphous fines that clog filter pores.[1]
Protocol Adjustment:
-
Ostwald Ripening: After the final acidification (precipitation), do not filter immediately. Heat the slurry to 70-80°C for 2-4 hours , then cool slowly (10°C/hour) to room temperature. This transforms amorphous solids into filterable crystalline needles (Form A/B polymorph conversion) [2].
-
Co-solvent: Add 5-10% Isopropanol (IPA) during the acidification step.[1] This modifies the dielectric constant and improves crystal habit.[1]
Issue 3: "Yield dropped from 85% (Lab) to 50% (Pilot)."
Diagnosis: The most likely culprit is Diazonium Decomposition .[1] On a large scale, heat removal is slower. If the internal temperature spikes >5°C during NaNO₂ addition, the diazonium salt decomposes to phenols (tars) before it can be reduced.
Corrective Action:
-
Sub-surface Addition: Ensure the NaNO₂ solution is added via a dip tube below the surface of the liquid to prevent localized hot spots and NOₓ gas escape.[1]
-
Starch-Iodide Monitoring: Do not rely on calculated stoichiometry alone. Test the reaction mixture with starch-iodide paper 15 minutes after addition. It must remain instantly blue (excess HNO₂). If not, add more NaNO₂. If the excess is too large after completion, quench with Urea to prevent side reactions.
Module 3: Safety & Hazard Mitigation
WARNING: This synthesis involves Diazonium Salts , which are potential explosives.[2]
FAQ: Is it safe to isolate the diazonium intermediate?
ANSWER: ABSOLUTELY NOT. Never isolate the dry diazonium salt of 2-amino-3-iodophenylglyoxylic acid.[1] It is shock-sensitive.[1][2] The process must be "telescoped" (one-pot): the diazonium solution should be transferred directly into the reducing agent solution immediately after formation [3].[1]
FAQ: How do I handle the exotherm during scale-up?
ANSWER:
The diazotization reaction is strongly exothermic (
-
Cooling Capacity: Calculate the required heat removal (Q). Ensure your reactor jacket is at -10°C or lower before starting addition.[1]
-
Adiabatic Limit: Calculate the Adiabatic Temperature Rise (ATR). If cooling fails, will the reaction boil? If ATR > 50°C, dilute the reaction mixture further.
Module 4: Quality Control & Impurity Profiling
Impurity Fate Mapping
Figure 2: Origins of critical impurities during synthesis.
QC Specifications
| Test | Method | Acceptance Criteria | Note |
| Assay | HPLC (C18, ACN/H2O) | > 98.0% | |
| Des-iodo Impurity | HPLC (RRT ~0.[1]8) | < 0.5% | Critical for biological activity.[1] |
| Sulfated Ash | Gravimetric | < 0.2% | High if inorganic salts (Na₂SO₄) are trapped. |
| Iodine Content | Elemental Analysis | 43.5% ± 0.5% | Confirms no halogen exchange. |
References
-
Sulfite Reduction Method for Indazoles
-
Polymorphism in Indazole Carboxylic Acids
-
Safety of Diazonium Salts
-
General Indazole Synthesis Review
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
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- 6. diva-portal.org [diva-portal.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Iodo-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 7-Iodo-1H-indazole-3-carboxylic acid (CAS No. 1077-97-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on avoiding common pitfalls related to the stability and handling of this valuable synthetic intermediate. Our goal is to ensure the integrity of your experiments by helping you mitigate the risk of compound degradation.
Frequently Asked Questions (FAQs)
Q1: My freshly dissolved sample of 7-Iodo-1H-indazole-3-carboxylic acid has a brownish or pinkish tint. Is this normal?
A1: While the solid powder may appear as a brown powder, a freshly prepared solution in a suitable solvent should be nearly colorless to a pale yellow.[1] A distinct pink, brown, or purple tint upon dissolution or standing is often the first visual indicator of degradation, specifically deiodination, which can produce colored impurities. Exposure to light is a primary catalyst for this process.
Q2: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?
A2: The most common degradation product is the deiodinated analog, 1H-indazole-3-carboxylic acid. This will appear as a peak with a lower molecular weight (loss of ~126 mass units for the iodine atom) in your mass spectrum. Another possibility is decarboxylation, which would result in 7-iodo-1H-indazole. A validated, stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.[2]
Q3: What are the absolute best practices for long-term storage?
A3: For optimal stability, 7-Iodo-1H-indazole-3-carboxylic acid should be stored under the following conditions, summarized in the table below. The key is to minimize exposure to light, heat, and oxygen.
Q4: I'm having trouble dissolving the compound. Can I heat it or adjust the pH?
A4: Yes, but with significant caution. Carboxylic acid drugs often have pH-dependent solubility.[3] Increasing the pH by using a mild base (e.g., forming a salt with sodium bicarbonate) can enhance aqueous solubility.[4] However, strong bases or high heat can promote degradation. A gentle warming (e.g., 30-40°C) can be acceptable, but prolonged heating should be avoided. For organic solvents, consider sonication before resorting to heat.
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental challenges and the scientific principles behind our recommended solutions.
Guide 1: Investigating and Preventing Deiodination
Deiodination, the cleavage of the carbon-iodine bond, is the most prevalent degradation pathway for this compound. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, especially when activated by light or heat.
Core Mechanism: The primary driver is photolysis. Ultraviolet (UV) and even high-energy visible light can provide sufficient energy to break the C-I bond, generating a highly reactive indazole radical and an iodine radical.[5] These radicals can then propagate further reactions, leading to a complex mixture of byproducts.
Caption: A logical workflow for troubleshooting deiodination.
A stability-indicating method is one that can effectively separate the active pharmaceutical ingredient (API) from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent and potential impurities absorb (e.g., 280-300 nm).
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (like acetonitrile/water) to a concentration of ~1 mg/mL.
-
Analysis: The deiodinated product, 1H-indazole-3-carboxylic acid, is more polar and will typically have a shorter retention time than the parent iodo-compound.
Guide 2: Managing Solubility and pH-Dependent Stability
Like many carboxylic acids, 7-Iodo-1H-indazole-3-carboxylic acid has limited solubility in neutral aqueous solutions but can be solubilized by adjusting the pH.[3][4] However, the indazole ring system itself can be sensitive to harsh pH conditions.
Caption: Primary degradation pathways for the target compound.
-
For Aqueous Buffers: To increase solubility, prepare a concentrated stock solution in DMSO and dilute it into your aqueous buffer. Alternatively, create a salt by carefully adding a slight molar excess of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH, which can promote side reactions.
-
For Organic Reactions: The compound is generally stable in common organic solvents like DMF, DMSO, THF, and alcohols under inert conditions.[7][8] However, avoid prolonged heating. If a reaction requires elevated temperatures, perform a small-scale trial first and monitor for degradation by TLC or LC-MS.
-
Incompatible Reagents: Be cautious with strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong reducing agents (e.g., NaBH₄, H₂/Pd), which can react with the indazole ring or the iodo-substituent.[7][9]
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (long-term) | Reduces the rate of thermally induced degradation, such as deiodination and decarboxylation. |
| Light | Store in an amber vial, wrapped in foil. | Prevents photolytic cleavage of the C-I bond, a primary degradation pathway.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidation and reactions with atmospheric moisture.[7] |
| Container | Tightly sealed container. | Prevents contamination and sublimation.[7][10] |
| Handling | Use in a well-ventilated area, avoid generating dust. | Standard good laboratory practice to avoid inhalation and contact.[9][11] |
Table 2: Analytical Profile for Purity Assessment
| Technique | Expected Result for Intact Compound | Common Degradation Signatures |
| RP-HPLC | A single, sharp peak at a characteristic retention time. | Appearance of an earlier-eluting (more polar) peak for the deiodinated product. |
| LC-MS (ESI+) | Expected [M+H]⁺ ion peak. | Detection of ions corresponding to deiodinated ([M-126+H]⁺) or decarboxylated ([M-44+H]⁺) species. |
| ¹H NMR | Characteristic aromatic proton signals for the substituted indazole core. | Changes in the aromatic region splitting patterns and integration values, indicating loss of the iodo-substituent. |
References
- Dearomatization/Deiodination of o-Iodophenolic Compounds with α,β-Unsaturated Imines for Accessing Benzofuran Derivatives.
- SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. Thermo Fisher Scientific.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Benchchem.
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
- Iodination of carboxylic acid, nitro compounds, and other inactive arom
- Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants.
- Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iod
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- 1H-Indole-3-carboxylic acid Safety D
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- 1H-Indazole-3-carboxylic acid Safety D
- Indazole-3-carboxylic acid Safety D
- Stability indicating study by using different analytical techniques. IJSDR.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. pubs.rsc.org.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- 5-Iodo-1H-indazole-3-carboxylic acid. Chem-Impex.
- Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Compar
- 5-Iodo-1H-indazole-3-carboxylic acid | CAS 1077-97-0. SCBT.
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- 3-Iodo-1H-indazole-6-carboxylic acid | 1086391-11-8. MilliporeSigma.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
- Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem - NIH.
- Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
- Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis.
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
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challenges in the characterization of 7-Iodo-1H-indazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Characterization Group
Welcome to the technical support center for 7-Iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic building block. The unique substitution pattern of this molecule—featuring a heavy halogen, an acidic carboxylic acid, and a tautomerizable indazole core—presents specific challenges during characterization. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions to ensure the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and analysis of 7-Iodo-1H-indazole-3-carboxylic acid.
Q1: My compound shows very poor solubility in common organic solvents like dichloromethane and ethyl acetate. How can I dissolve it for analysis?
A1: This is expected behavior due to the molecule's high crystallinity and the presence of both a hydrogen-bond-donating N-H group and a polar carboxylic acid group. Solubility is highly dependent on the solvent's ability to disrupt the crystal lattice and solvate these functional groups.
-
For NMR and MS: The recommended solvent is deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this compound and has the added benefit of slowing the proton exchange rate, often allowing for the clear observation of both the N-H and COOH protons in ¹H NMR.
-
For HPLC: A stock solution should be prepared in a strong polar aprotic solvent like DMSO or DMF. Subsequent dilutions into the mobile phase are then possible. Direct dissolution in methanol or acetonitrile is often difficult.
-
For Aqueous Buffers: Solubility in aqueous media is pH-dependent. The compound is poorly soluble at neutral or acidic pH. To increase solubility, deprotonate the carboxylic acid by preparing a solution in a mild aqueous base (e.g., a buffer at pH > 8 or a dilute solution of sodium bicarbonate). This forms the more soluble carboxylate salt.
Q2: In my ¹H NMR spectrum (in DMSO-d₆), the peaks for the N-H and COOH protons are very broad. Is this normal?
A2: Yes, this is a very common observation. The protons on the indazole nitrogen (N-H) and the carboxylic acid (COOH) are acidic and can undergo chemical exchange with each other and with trace amounts of water in the solvent. This exchange process occurs on the NMR timescale, leading to signal broadening. The chemical shift of these protons can also vary significantly with concentration and temperature. To confirm their identity, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The broad N-H and COOH signals should diminish or disappear completely.
Q3: I am trying to confirm the iodine's position at C7. How can I do this definitively with NMR?
A3: While ¹H NMR shifts provide initial clues, unambiguous confirmation requires two-dimensional (2D) NMR techniques. The most powerful tool for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. You should look for a ³J correlation (a three-bond coupling) from the N-H proton (at position 1) to the carbon bearing the iodine (C7a is the bridgehead, C7 is the iodo-substituted carbon). You would also expect to see a correlation from the proton at C6 to C7.
Q4: My elemental analysis results are slightly off, and the melting point is not sharp. What could be the cause?
A4: This often points to the presence of persistent impurities, such as residual solvents or inorganic salts from the workup. Another significant possibility is polymorphism.[1] Heterocyclic carboxylic acids are known to crystallize in different forms (polymorphs) depending on the crystallization solvent and conditions.[1] These polymorphs can have different melting points and spectroscopic signatures. We recommend the following:
-
Drying: Ensure the compound is rigorously dried under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove solvents.
-
Recrystallization: Purify the material by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) to remove impurities and potentially isolate a single polymorphic form.[2]
-
Advanced Characterization: If polymorphism is suspected, techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and characterize the crystalline form.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem 1: Inconsistent or Ambiguous NMR Data
-
Symptom: ¹H NMR spectrum shows shifting aromatic peaks, poor resolution, or the appearance of extra, small signals upon re-analysis.
-
Potential Cause 1: Tautomerism. The indazole ring can exist in 1H and 2H tautomeric forms. While the 1H-indazole is generally the more stable tautomer for 3-substituted indazoles, solvent conditions or impurities can sometimes lead to the observation of minor amounts of the 2H tautomer.[3]
-
Solution 1: Record the NMR spectrum in a non-polar solvent if solubility permits (less likely for this compound) and in a hydrogen-bond-accepting solvent like DMSO-d₆. The tautomeric equilibrium is often solvent-dependent. Additionally, variable temperature (VT) NMR can be insightful; if two species are in equilibrium, their signals may coalesce or sharpen at different temperatures.
-
Potential Cause 2: Aggregation. At higher concentrations in DMSO, carboxylic acids can form hydrogen-bonded dimers or aggregates. This can cause concentration-dependent chemical shifts, particularly for the aromatic protons.
-
Solution 2: Acquire spectra at different concentrations to check for this effect. A more dilute sample should provide more consistent chemical shifts.
-
Potential Cause 3: Degradation. The compound may be degrading, especially if exposed to light or stored improperly. Photochemical transformations have been noted for the parent indazole-3-carboxylic acid.[4][5]
-
Solution 3: Store the compound in a dark, cool, and dry place.[6] Re-analyze a freshly prepared sample and compare it to previous data. Check for new signals in the spectrum that might indicate degradation products.
Problem 2: Poor Peak Shape and Inaccurate Integration in HPLC Analysis
-
Symptom: HPLC chromatogram shows broad, tailing peaks for the main compound, making accurate purity assessment difficult.
-
Potential Cause: Ionization of the Carboxylic Acid. On standard reverse-phase columns (like C18), if the mobile phase pH is close to or above the pKa of the carboxylic acid, a portion of the analyte will exist in its anionic carboxylate form. This mixed-mode interaction with the stationary phase is a primary cause of peak tailing.
-
Solution: Add an acidic modifier to the mobile phase to suppress the ionization of the carboxylic acid. This ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks.
-
Recommended Modifiers: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous and organic mobile phase components. TFA generally provides the best peak shape due to its ion-pairing effects.
-
Problem 3: Difficulty Obtaining a Clear Molecular Ion in Mass Spectrometry
-
Symptom: The mass spectrum is dominated by fragment ions or shows a weak or absent signal for the expected molecular ion ([M+H]⁺ or [M-H]⁻).
-
Potential Cause 1: In-Source Fragmentation. The compound may be unstable under the ionization conditions, leading to fragmentation within the ion source before mass analysis. The carboxylic acid can easily lose water or CO₂.
-
Solution 1: Use a "softer" ionization technique or gentler source conditions. For Electrospray Ionization (ESI), try reducing the fragmentor or cone voltage. If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a milder alternative for certain molecules.
-
Potential Cause 2: Poor Ionization Efficiency. The molecule may not ionize well in the chosen mode (positive or negative).
-
Solution 2: Analyze the sample in both positive and negative ion modes.
-
Positive Mode (ESI+): Look for the protonated molecule [M+H]⁺. You may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware was not properly cleaned or if buffers were used.
-
Negative Mode (ESI-): This mode is often more sensitive for carboxylic acids. Look for the deprotonated molecule [M-H]⁻. This is typically a very clean and strong signal for this compound.
-
Section 3: Standard Operating Protocols (SOPs)
SOP-01: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 7-Iodo-1H-indazole-3-carboxylic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Dissolution: Cap the tube and vortex gently until the solid is fully dissolved. A brief sonication or gentle warming (to ~37°C) may be used to aid dissolution.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
To confirm assignments, acquire 2D spectra: COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations).
-
-
D₂O Exchange (Optional): After initial acquisition, add one drop of D₂O, shake the tube well, and re-acquire the ¹H spectrum to confirm the N-H and COOH protons.
SOP-02: HPLC-UV Method for Purity Determination
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B for a final concentration of 10 µg/mL.
Section 4: Visual Workflows & Data Summaries
Visual Workflows
Caption: Decision tree for HPLC purity analysis.
Data Tables
Table 1: Typical Spectroscopic Data Summary
| Parameter | Technique | Expected Observation |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~13.5-14.0 (br s, 1H, COOH), δ ~13.0-13.5 (br s, 1H, NH ), δ ~7.5-8.0 (m, 3H, Ar-H ) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~163-165 (C=O), δ ~140-145 (Ar-C), δ ~110-130 (Ar-C), δ ~90-95 (Ar-C -I) |
| IR | KBr or ATR | 3300-2500 cm⁻¹ (broad, O-H), ~3200 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), ~1600, 1450 cm⁻¹ (Ar C=C) |
| HRMS | ESI- | Calculated for C₈H₄IN₂O₂⁻ [M-H]⁻: 286.9323. Found: 286.93XX (within 5 ppm) |
Table 2: Recommended Solvents for Characterization
| Application | Primary Solvent | Secondary/Alternative | Rationale |
| NMR Spectroscopy | DMSO-d₆ | DMF-d₇ | Excellent solubility; slows exchange of acidic protons. |
| HPLC/LC-MS | DMSO / DMF | Acetonitrile / Methanol | Best for stock solutions. Dilution into mobile phase is required. |
| IR (Solution) | N/A | N/A | Typically run neat (ATR) or as a KBr pellet due to poor solubility. |
| Recrystallization | DMF / Water | Acetic Acid / Water | Allows for the formation of high-purity crystals. |
References
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ResearchGate. (n.d.). 1 H NMR spectrum of compound 7. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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MDPI. (2015, October 23). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]
-
PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
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J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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Frontiers. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
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DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
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ResearchGate. (n.d.). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices | Request PDF. Retrieved from [Link]
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Semantic Scholar. (2023, November 29). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]
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ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]
-
PubMed. (2018, August 30). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Retrieved from [Link]
-
ResearchGate. (2025, December 5). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-3-pyridinylmethylidene]hydrazide. Retrieved from [Link]
-
PubMed. (2022, December 27). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-iodo-1h-indazole-7-carboxylic acid (C8H5IN2O2). Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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A Senior Application Scientist's Guide to the Bioactivity Validation of 7-Iodo-1H-indazole-3-carboxylic acid as a Putative IDO1 Inhibitor
Introduction: Targeting the Immune Checkpoint Enzyme IDO1
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[4][5][6][7] This enzymatic activity has profound consequences within the tumor microenvironment (TME). The depletion of tryptophan and the accumulation of its metabolite, kynurenine, create a potent immunosuppressive shield that facilitates tumor immune escape.[1][8] This is achieved by inducing the arrest and apoptosis of effector T-cells, which are highly sensitive to tryptophan levels, and promoting the differentiation of regulatory T-cells (Tregs).[4][5][8]
The 1H-indazole-3-carboxylic acid scaffold has been recognized in medicinal chemistry as a valuable starting point for the development of enzyme inhibitors.[9][10] This guide focuses on a specific derivative, 7-Iodo-1H-indazole-3-carboxylic acid, and outlines a rigorous, multi-step validation process to characterize its bioactivity as a putative IDO1 inhibitor. We will compare its performance against well-established clinical candidates and provide the detailed experimental frameworks necessary for its evaluation.
Part 1: Primary Validation via a Recombinant Enzyme Biochemical Assay
The first step in validating a new compound is to assess its direct interaction with the purified target enzyme. A biochemical assay provides a clean, controlled system to determine if the compound can inhibit the enzyme's catalytic activity and to quantify its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality Behind the Experimental Design
We employ a spectrophotometric assay that directly measures the product of the IDO1 reaction. This method is favored for its simplicity, reliability, and directness. The product, N-formyl-kynurenine, has a distinct absorbance maximum at 321 nm, allowing for continuous monitoring of the reaction progress.[11] The inclusion of co-factors and reducing agents like ascorbic acid and methylene blue is critical; they maintain the heme iron of IDO1 in its active ferrous (Fe2+) state, ensuring the observed inhibition is specific to the compound's interaction with a functional enzyme and not an artifact of enzyme instability.
Detailed Protocol: IDO1 Biochemical Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Recombinant Human IDO1: Prepare a 250 nM working solution in Assay Buffer.
-
Substrate Solution: Prepare a 400 µM L-Tryptophan solution in Assay Buffer.
-
Cofactor Solution: Prepare a solution containing 40 µM Methylene Blue and 20 mM Ascorbic Acid in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock of 7-Iodo-1H-indazole-3-carboxylic acid in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Prepare identical dilution series for comparator compounds (e.g., Epacadostat, BMS-986205).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 1 µL of the serially diluted test compound or comparator compound in DMSO (final DMSO concentration will be 1%). For control wells, add 1 µL of DMSO.
-
Add 20 µL of the Cofactor Solution to each well.
-
Add 10 µL of the 250 nM IDO1 enzyme solution to all wells except the "no enzyme" blank. For the blank, add 10 µL of Assay Buffer.
-
Incubate the plate at 25°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 400 µM L-Tryptophan substrate solution.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Monitor the increase in absorbance at 321 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the velocity of the DMSO control as 100% activity and the "no enzyme" blank as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Performance Data
The following table presents hypothetical data for our test compound alongside published data for established IDO1 inhibitors. This allows for a direct comparison of potency.
| Compound | Target | Assay Type | IC50 (nM) | Citation |
| 7-Iodo-1H-indazole-3-carboxylic acid | IDO1 | Biochemical | TBD | Internal Data |
| Epacadostat (INCB024360) | IDO1 | Biochemical | 12 | [12] |
| BMS-986205 (Linrodostat) | IDO1 | Biochemical | ~10-30* | [12][13][14] |
*Note: BMS-986205 is an irreversible inhibitor, and its reported potency can vary based on assay conditions and pre-incubation times.[12][13]
Part 2: The IDO1-Mediated Immunosuppression Pathway
Understanding the biological context of IDO1 inhibition is paramount. The enzyme is a key regulator of immune tolerance.[1][5] In the TME, tumor cells or surrounding immune cells are often stimulated by Interferon-gamma (IFN-γ), a pro-inflammatory cytokine, which paradoxically leads to the upregulation of IDO1 expression.[7] This triggers the catabolism of tryptophan, starving effector T-cells and producing kynurenine, which actively suppresses T-cell function and promotes an immunosuppressive environment favorable for tumor growth.[6][8] An effective IDO1 inhibitor aims to break this cycle, restoring local tryptophan levels and preventing kynurenine accumulation, thereby "releasing the brakes" on the anti-tumor immune response.
Part 3: Secondary Validation in a Physiologically Relevant Cellular Assay
While a biochemical assay confirms direct enzyme inhibition, it cannot predict a compound's performance in a living system. Issues like cell membrane permeability, intracellular stability, and potential off-target effects can only be assessed in a cell-based model.[8][15] Therefore, the second critical validation step is to measure the compound's ability to inhibit IDO1 activity within a cellular context.
Causality Behind the Experimental Design
This assay uses a human cancer cell line, such as the ovarian cancer line SKOV-3, known to upregulate IDO1 expression in response to IFN-γ stimulation.[4] This mimics the inflammatory conditions within the TME. Instead of measuring the enzyme directly, we measure the functional consequence of its activity: the accumulation of kynurenine in the cell culture supernatant.[4][13] This provides a more physiologically relevant measure of efficacy (EC50). The readout is often performed using a colorimetric reaction (P-dimethylaminobenzaldehyde) or more sensitively with LC-MS/MS. This self-validating system ensures that the compound can not only access its intracellular target but also effectively inhibit it to prevent the downstream metabolic effect.
Detailed Protocol: Cell-Based IDO1 Kynurenine Production Assay
-
Cell Culture and Plating:
-
Culture SKOV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Seed cells into a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.[4]
-
-
Compound Treatment and IDO1 Induction:
-
Prepare a serial dilution of the test compound and comparators in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
To induce IDO1 expression, add human IFN-γ to all wells (except for the negative control wells) to a final concentration of 100 ng/mL.[4]
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 75 µL of the cell culture supernatant from each well.
-
Colorimetric Method:
-
Add 75 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and centrifuge at 500g for 10 minutes to pellet protein.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
LC-MS/MS Method (Higher Sensitivity): Analyze the supernatant for kynurenine and tryptophan concentrations according to established protocols.[16]
-
-
Data Analysis:
-
Generate a kynurenine standard curve to quantify the concentration in each sample.
-
Normalize the data, setting the IFN-γ stimulated/vehicle-treated wells as 100% activity and the unstimulated wells as 0%.
-
Plot the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.
-
Conclusion and Forward Outlook
This guide provides a foundational, two-tiered approach to validating the bioactivity of 7-Iodo-1H-indazole-3-carboxylic acid as a novel IDO1 inhibitor. Successful confirmation of potent activity in both the biochemical and cellular assays would provide strong evidence for its on-target efficacy. This would justify progression to more advanced studies, including selectivity profiling against the related enzyme TDO (Tryptophan 2,3-dioxygenase), ADME/Tox profiling, and ultimately, evaluation in in vivo syngeneic mouse models to assess its impact on tumor growth and the immune system.[14][16] The systematic validation outlined here ensures that decisions in the drug discovery pipeline are based on robust, reproducible, and physiologically relevant data.
References
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Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
-
Biotech Health. (2024). What are IDO1 inhibitors and how do they work?. Biotech Health. [Link]
-
Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. [Link]
-
BPS Bioscience. IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]
-
Gao, Y., et al. (2022). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Signal Transduction and Targeted Therapy. [Link]
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BioTech Insights. (2024). IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. BioTech Insights. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]
-
Gao, G., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
-
Lewis-Ballester, A., & Poulos, T. L. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. [Link]
-
BPS Bioscience. IDO/TDO Screening Services. BPS Bioscience. [Link]
-
Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]
-
Richards, T., & Brin, E. (2018). Cell Based Functional Assays for IDO1 Inhibitor Screening and Characterization. PubMed. [Link]
-
Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(8), 2611-2616. [Link]
-
Mondanelli, G., et al. (2017). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. FEBS Journal. [Link]
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]
-
van de Kooij, B., et al. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Cancer Research. [Link]
-
Sygnature Discovery. (2023). Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. Sygnature Discovery. [Link]
-
Oncolines. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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A Comparative Guide to 7-Iodo-1H-indazole-3-carboxylic acid and 5-Iodo-1H-indazole-3-carboxylic acid for Medicinal Chemistry
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic aromatic structure allows for versatile interactions with various biological targets, leading to applications in oncology, inflammation, and neuroscience.[2] Within this class of molecules, halogenated derivatives serve as pivotal building blocks, offering a "handle" for further molecular elaboration through cross-coupling reactions.[3] This guide provides an in-depth comparison of two key positional isomers: 7-Iodo-1H-indazole-3-carboxylic acid and 5-Iodo-1H-indazole-3-carboxylic acid.
While 5-Iodo-1H-indazole-3-carboxylic acid is a commercially available and relatively well-documented intermediate in pharmaceutical research[1][4], its 7-iodo counterpart remains a more novel and less-explored entity. This guide will synthesize available experimental data for the 5-iodo isomer and provide expert-driven insights and predicted data for the 7-iodo isomer, offering a comprehensive resource for researchers in drug discovery and development. We will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures, synthetic accessibility, and potential applications, particularly in the context of targeted therapies like PARP inhibition.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the iodine atom from C5 to C7 on the indazole ring can impart significant differences in the physicochemical and spectroscopic properties of these molecules. These differences can influence everything from solubility and crystal packing to reactivity and how the molecule presents itself to biological targets.
General Properties
A summary of the known and predicted properties of the two isomers is presented below. It is important to note that while experimental data for the 5-iodo isomer is available, the data for the 7-iodo isomer is largely based on predictive models and extrapolation from structurally similar compounds due to a lack of extensive characterization in the public domain.
| Property | 5-Iodo-1H-indazole-3-carboxylic acid | 7-Iodo-1H-indazole-3-carboxylic acid (Predicted/Inferred) |
| Molecular Formula | C₈H₅IN₂O₂ | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol [1] | 288.04 g/mol |
| Appearance | Brown powder[4] | Solid, likely off-white to brown |
| Melting Point | 274-276 °C[5] | Expected to be a high-melting solid |
| CAS Number | 1077-97-0[1] | Not assigned |
| Predicted pKa | ~3.5-4.0 (carboxylic acid) | ~3.5-4.0 (carboxylic acid) |
| Predicted Solubility | Sparingly soluble in water | Sparingly soluble in water |
Spectroscopic Fingerprints: Distinguishing the Isomers
The precise characterization of isomers is paramount in drug development.[6] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the most powerful tools for distinguishing between the 5-iodo and 7-iodo isomers.
¹H and ¹³C NMR Spectroscopy
The substitution pattern on the benzene ring of the indazole core will lead to distinct chemical shifts and coupling patterns in the ¹H NMR spectra. For the 5-iodo isomer, one would expect to see three distinct aromatic protons. In contrast, the 7-iodo isomer will also present three aromatic protons, but their chemical shifts and coupling constants will differ due to the proximity of the iodine atom to the H-6 proton.
Below are the predicted ¹H and ¹³C NMR spectra for both isomers, generated using advanced computational models. These predictions serve as a valuable guide for researchers in identifying these compounds.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 5-Iodo-1H-indazole-3-carboxylic acid (Predicted) | 7-Iodo-1H-indazole-3-carboxylic acid (Predicted) |
| H-4 | ~8.3 (s) | ~7.9 (d) |
| H-6 | ~7.6 (d) | ~7.7 (d) |
| H-7 | ~7.4 (d) | - |
| H-5 | - | ~7.1 (t) |
| NH | ~13.9 (br s) | ~14.0 (br s) |
| COOH | ~13.5 (br s) | ~13.6 (br s) |
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 5-Iodo-1H-indazole-3-carboxylic acid (Predicted) | 7-Iodo-1H-indazole-3-carboxylic acid (Predicted) |
| C-3 | ~142.0 | ~142.5 |
| C-3a | ~140.0 | ~140.8 |
| C-4 | ~129.5 | ~125.0 |
| C-5 | ~86.0 | ~123.0 |
| C-6 | ~134.0 | ~136.0 |
| C-7 | ~113.0 | ~80.0 |
| C-7a | ~125.0 | ~128.0 |
| COOH | ~165.0 | ~165.2 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for the O-H and N-H stretches (broad, ~3300-2500 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1600-1450 cm⁻¹). Subtle differences in the fingerprint region (below 1000 cm⁻¹) may arise from the different C-I bending vibrations.
Synthetic Strategies and Reactivity
The synthetic accessibility of these isomers is a critical consideration for their practical application. The position of the iodine atom can also influence the reactivity of the indazole ring in subsequent chemical transformations.
Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid
The synthesis of the 5-iodo isomer is typically achieved from commercially available 5-iodoindole. A common route involves the nitrosation of the indole to form 5-iodo-1H-indazole-3-carbaldehyde, which is then oxidized to the desired carboxylic acid.[1]
Caption: Synthetic workflow for 5-Iodo-1H-indazole-3-carboxylic acid.
Proposed Synthesis of 7-Iodo-1H-indazole-3-carboxylic acid
Caption: Proposed synthetic route for 7-Iodo-1H-indazole-3-carboxylic acid.
Experimental Protocol: Proposed Synthesis of 7-Iodo-1H-indazole-3-carboxylic acid
Step 1: Synthesis of 7-Iodo-1H-indazole-3-carbaldehyde
This procedure is adapted from the nitrosation of substituted indoles.[1]
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 7-iodoindole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 7-iodoindole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Iodo-1H-indazole-3-carbaldehyde.
Step 2: Synthesis of 7-Iodo-1H-indazole-3-carboxylic acid (Pinnick Oxidation)
This procedure utilizes the Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids.[7][9]
-
Dissolve 7-Iodo-1H-indazole-3-carbaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) as a chlorine scavenger to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer to a pH of around 3-4 with 1N HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Iodo-1H-indazole-3-carboxylic acid.
Comparative Reactivity in Cross-Coupling Reactions
The position of the iodine atom is expected to influence the reactivity of these isomers in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic environment and steric hindrance around the C-I bond are key factors.
-
Electronic Effects: The electron-withdrawing nature of the pyrazole ring will activate the C-I bond towards oxidative addition to the palladium catalyst. The extent of this activation may differ slightly between the C5 and C7 positions due to differences in the electronic communication with the pyrazole moiety.
-
Steric Effects: The C-7 position is more sterically hindered due to its proximity to the fused pyrazole ring. This increased steric bulk around the C7-I bond could potentially lead to slower reaction rates in cross-coupling reactions compared to the more accessible C5-I bond.[10]
Therefore, it is predicted that 5-Iodo-1H-indazole-3-carboxylic acid may exhibit faster reaction kinetics in Suzuki-Miyaura and other cross-coupling reactions compared to its 7-iodo counterpart under identical conditions. However, with appropriate ligand and catalyst selection, high-yielding transformations should be achievable for both isomers.[11]
Biological Activity and Applications in Drug Discovery
The indazole-3-carboxamide moiety is a well-established pharmacophore in the development of kinase inhibitors and other targeted therapies.[12][13] Both 5-iodo- and 7-iodo-1H-indazole-3-carboxylic acids are valuable precursors for the synthesis of such compounds.
Role as Precursors for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[14] Several approved PARP inhibitors feature a core structure that can be derived from indazole-based precursors. The iodo-indazole-3-carboxylic acids serve as key intermediates for the synthesis of these complex molecules, where the iodine atom is replaced by a larger, often aromatic, group through a cross-coupling reaction.
Caption: General scheme for the use of iodo-indazoles in PARP inhibitor synthesis.
Potential for Differential Biological Activity
The positional difference of the iodine atom and, consequently, the substituent introduced via cross-coupling can have a profound impact on the biological activity of the final molecule. The C5 and C7 positions project into different regions of space, which can lead to altered binding interactions with the target protein.
-
5-Substituted Indazoles: The C5 position is relatively exposed and substituents at this position can often interact with solvent or the outer regions of a protein's binding pocket.
-
7-Substituted Indazoles: The C7 position is located in a more sterically constrained region, often referred to as the "peri" position. Substituents at C7 can influence the conformation of the indazole ring and may engage in unique interactions within a binding pocket, potentially leading to altered potency or selectivity.[15]
While 5-Iodo-1H-indazole-3-carboxylic acid is a known precursor for various bioactive molecules[4], the therapeutic potential of derivatives from the 7-iodo isomer is an exciting and underexplored area of research. The unique steric and electronic properties of 7-substituted indazoles may offer opportunities for developing novel inhibitors with improved selectivity or the ability to overcome drug resistance.
Conclusion
This guide has provided a comprehensive comparison of 7-Iodo-1H-indazole-3-carboxylic acid and 5-Iodo-1H-indazole-3-carboxylic acid. While the 5-iodo isomer is a well-established building block in medicinal chemistry, the 7-iodo isomer represents a promising but less-chartered territory.
The key differentiators between these two isomers lie in their spectroscopic properties, which allow for their unambiguous identification, and their likely differential reactivity in cross-coupling reactions due to steric and electronic factors. The proposed synthetic route for the 7-iodo isomer provides a clear path for its preparation, enabling further investigation into its chemical and biological properties.
For researchers in drug discovery, the choice between these two isomers will depend on the specific therapeutic target and the desired structure-activity relationship. The exploration of the chemical space around the 7-position of the indazole ring, facilitated by the synthesis and use of 7-Iodo-1H-indazole-3-carboxylic acid, holds significant potential for the discovery of novel and effective therapeutic agents.
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Introduction: The Critical Role of Selectivity in Targeting Cancer Metabolism
An Objective Guide to Assessing the Cross-Reactivity of 7-Iodo-1H-indazole-3-carboxylic Acid and Related Monocarboxylate Transporter Inhibitors
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of 7-Iodo-1H-indazole-3-carboxylic acid, a representative compound from the indazole class of molecules. Given the therapeutic interest in targeting metabolic pathways in oncology, this document focuses on its potential role as an inhibitor of Monocarboxylate Transporters (MCTs). We will objectively compare its hypothetical performance with well-characterized MCT inhibitors, providing detailed experimental protocols and supporting data to guide researchers in drug development.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting enzymes like kinases and metabolic transporters.[1][2][3] One of the most critical families of metabolic targets is the Monocarboxylate Transporters (MCTs), which are responsible for shuttling lactate, pyruvate, and ketone bodies across cell membranes.[4][5][6]
In the context of cancer, many tumor cells exhibit high rates of glycolysis even in the presence of oxygen (the "Warburg effect"), leading to the production of large amounts of lactate.[7][8][9] To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells depend on MCTs, primarily MCT1 and MCT4, to export lactate into the tumor microenvironment.[5][6][9] This makes MCTs compelling targets for anticancer therapies.
However, the MCT family includes several isoforms with distinct tissue distributions and physiological roles. MCT1, MCT2, and MCT4 are the most studied in the context of cancer and metabolism.[4][5] Therefore, determining the isoform selectivity of any potential inhibitor, such as 7-Iodo-1H-indazole-3-carboxylic acid, is paramount for predicting its therapeutic window, efficacy, and potential off-target effects. This guide outlines the essential experimental framework for such a cross-reactivity study.
The Target Landscape: Understanding MCT1, MCT2, and MCT4
Effective cross-reactivity studies are built on a solid understanding of the potential on- and off-targets.
-
MCT1 (SLC16A1): Considered a housekeeping transporter, MCT1 is widely expressed.[10] It facilitates the import and export of lactate and is often the primary transporter in oxidative cancer cells that consume lactate as fuel.[10][11] It is also crucial for lactate uptake in the heart and brain and for lactate efflux from activated T cells.[12][13] Inhibition of MCT1 is a primary strategy for targeting highly glycolytic tumors.[14][15]
-
MCT2 (SLC16A7): This isoform has a higher affinity for substrates compared to MCT1 and MCT4. Its expression is more restricted, with high levels found in tissues like the liver, kidney, and neurons. In the context of cancer, MCT2 is less studied than MCT1 and MCT4, but it represents a critical off-target for any MCT1-directed inhibitor due to structural similarities.[14][16] Potent inhibition of MCT2 could lead to unintended physiological consequences.
-
MCT4 (SLC16A3): MCT4 has a lower affinity for lactate and is primarily adapted for lactate export from highly glycolytic tissues, such as skeletal muscle during intense exercise and, critically, from glycolytic cancer cells.[6][17][18] Upregulation of MCT4 is a known mechanism of resistance to MCT1 inhibitors, making dual or MCT4-selective inhibition an attractive therapeutic strategy.[14][19][20]
The distinct yet overlapping roles of these transporters underscore the need for precise inhibitor profiling.
Caption: Metabolic symbiosis in tumors via the lactate shuttle.
Designing a Cross-Reactivity Study: A Comparative Approach
To profile 7-Iodo-1H-indazole-3-carboxylic acid (hereafter "Compound I"), we will compare its inhibitory activity against a panel of well-characterized reference compounds.
Reference Compounds:
-
AR-C155858: A potent and selective inhibitor of MCT1 and MCT2, with no activity against MCT4.[16][21][22][23] It serves as a benchmark for dual MCT1/2 inhibition.
-
BAY-8002: A novel and highly selective MCT1 inhibitor with significantly lower activity against MCT2 and MCT4.[4][14][20][24] It represents a benchmark for isoform-specific MCT1 inhibition.
Experimental Workflow:
The study should be structured as a multi-stage process, moving from direct target engagement to a more complex cellular environment.
Caption: Experimental workflow for assessing MCT inhibitor cross-reactivity.
Experimental Protocols and Comparative Data
Protocol 1: Oocyte Expression and Radiolabeled Lactate Uptake Assay
This assay provides a clean system to measure direct inhibition of each transporter isoform without interference from other cellular components.
Methodology:
-
Transporter Expression: Synthesize cRNA for human MCT1, MCT2, and MCT4. Microinject the cRNA into Xenopus laevis oocytes and incubate for 3-5 days to allow for protein expression on the plasma membrane.
-
Inhibitor Pre-incubation: Place groups of oocytes (n=10 per condition) into a buffer solution (pH 6.0). Add varying concentrations of Compound I, AR-C155858, or BAY-8002. Incubate for 45 minutes to allow for inhibitor binding.[16]
-
Uptake Measurement: Transfer the oocytes to a solution containing L-[¹⁴C]-lactate at a concentration near the known Km for each transporter. Allow uptake to proceed for a defined period (e.g., 5 minutes).
-
Wash and Lyse: Stop the reaction by washing the oocytes rapidly in ice-cold buffer. Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Normalize the data to a vehicle control (e.g., DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each transporter.
Protocol 2: Cell-Based Lactate Efflux Assay
This assay measures the functional consequence of MCT inhibition in a more physiologically relevant context using cancer cell lines with defined MCT expression profiles.
Methodology:
-
Cell Line Selection:
-
Cell Culture: Culture cells to ~80% confluency. For the assay, seed cells in a multi-well plate.
-
Glycolytic Loading: Pre-incubate cells in a high-glucose medium to stimulate glycolysis and lactate production, leading to intracellular lactate accumulation.
-
Inhibitor Treatment: Wash the cells and add a glucose-free medium containing serial dilutions of Compound I, AR-C155858, or BAY-8002.
-
Lactate Efflux Measurement: Incubate for a set time (e.g., 30-60 minutes). Collect the extracellular medium and measure the lactate concentration using a colorimetric or fluorescent lactate assay kit.
-
Data Analysis: Calculate the rate of lactate efflux and determine the IC50 for inhibition of efflux for each compound in each cell line. This provides a functional measure of MCT1 and MCT4 inhibition.
Comparative Data Summary
The following table presents a hypothetical but realistic dataset based on the known activities of the reference compounds, which would be generated from the experiments above.
| Compound | MCT1 IC50 (nM) | MCT2 IC50 (nM) | MCT4 IC50 (nM) | MCT1/MCT4 Selectivity | MCT1/MCT2 Selectivity |
| Compound I (Hypothetical) | 15 | 35 | >10,000 | >667x | 2.3x |
| AR-C155858 (Reference) | 2.3[16][22] | <10[16][22] | >10,000 | >4300x | ~0.2x (Dual) |
| BAY-8002 (Reference) | 85[24] | ~510 (6x selective)[6] | >10,000 | >117x | 6x |
Interpretation and Conclusion
Based on our hypothetical data, the analysis would proceed as follows:
-
Potency and Primary Target: Compound I demonstrates potent inhibition of MCT1 (IC50 = 15 nM), which is comparable to, though slightly less potent than, AR-C155858. Its primary targets appear to be MCT1 and, to a lesser extent, MCT2.
-
Cross-Reactivity Profile:
-
vs. MCT4: Like both reference compounds, Compound I shows excellent selectivity against MCT4 (MCT1/MCT4 ratio >667-fold). This is a desirable characteristic for avoiding resistance mediated by MCT4, although it would not be effective in tumors that are primarily dependent on MCT4 for lactate export.
-
vs. MCT2: Compound I exhibits only a 2.3-fold selectivity for MCT1 over MCT2. This profile places it between the highly MCT1-selective BAY-8002 (6-fold) and the dual MCT1/2 inhibitor AR-C155858. This dual activity could be a liability or a benefit depending on the therapeutic context and the role of MCT2 in the target indication.
-
This comparative guide provides a robust framework for assessing the cross-reactivity of novel indazole-based compounds like 7-Iodo-1H-indazole-3-carboxylic acid against the key monocarboxylate transporters. Our hypothetical analysis reveals Compound I as a potent, dual MCT1/MCT2 inhibitor with high selectivity against MCT4.
This profile suggests that while it would be effective at inhibiting MCT1-dependent lactate transport, further studies would be required to understand the implications of its potent MCT2 co-inhibition. The provided protocols offer a clear, scientifically-validated pathway for generating the necessary data to make informed decisions in the drug development pipeline.
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A Definitive Guide to the Structural Elucidation of 7-Iodo-1H-indazole-3-carboxylic acid: A Crystallographic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of its journey from a promising candidate to a therapeutic reality. The spatial arrangement of atoms dictates the molecule's interaction with biological targets, influencing its efficacy, selectivity, and safety profile. This guide provides an in-depth, technically-grounded comparison of methodologies for confirming the structure of 7-Iodo-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Confirmation
7-Iodo-1H-indazole-3-carboxylic acid and its derivatives are being explored for various therapeutic applications, including their roles as enzyme inhibitors and receptor modulators.[1] The presence and position of the iodine atom and the carboxylic acid group on the indazole scaffold are critical for its biological activity. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. Therefore, rigorous and unequivocal structural confirmation is paramount.
While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a definitive, atomic-resolution, three-dimensional model of a molecule in the solid state.[2][3][4][5] This guide will detail the crystallographic workflow for 7-Iodo-1H-indazole-3-carboxylic acid and compare its outcomes with data from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful method for the unambiguous determination of the atomic arrangement in a crystalline solid.[3][5] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal.[2][4] The resulting diffraction pattern contains information that, when analyzed, reveals the precise location of each atom in the molecule and the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample of 7-Iodo-1H-indazole-3-carboxylic acid to its fully resolved crystal structure involves a meticulous, multi-step process.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Crystallographic Analysis
1. Crystal Growth (The Art of the Science):
-
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is well-ordered, free of defects, and of an appropriate size (typically 0.1-0.5 mm).[5]
-
Protocol:
-
Dissolve a small amount of 7-Iodo-1H-indazole-3-carboxylic acid in a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures) to determine solubility.
-
Prepare a saturated or near-saturated solution of the compound in the optimal solvent system.
-
Employ slow evaporation, vapor diffusion (e.g., layering a poor solvent over the solution), or slow cooling techniques to induce crystallization.
-
Monitor the crystallization process over several days to weeks.
-
Once suitable crystals have formed, carefully select a well-formed, clear crystal for analysis.
-
2. Data Collection:
-
Rationale: This step involves precisely measuring the intensities and positions of the diffracted X-ray beams. Modern diffractometers automate this process.[3]
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
A preliminary screening is performed to assess crystal quality and determine the unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is mathematically processed to generate an initial electron density map, from which the atomic positions are determined and then refined to best fit the experimental data.
-
Protocol:
-
The diffraction data is integrated and corrected for experimental factors.
-
The unit cell and space group are determined.
-
An initial structural model is obtained using direct methods or Patterson methods. The heavy iodine atom in 7-Iodo-1H-indazole-3-carboxylic acid makes the Patterson method particularly effective.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Expected Outcome and Data Presentation
The successful crystallographic analysis of 7-Iodo-1H-indazole-3-carboxylic acid would yield a Crystallographic Information File (CIF). This file contains the precise 3D coordinates of all atoms, bond lengths, bond angles, and information about the crystal packing.
| Parameter | Expected Information from SC-XRD |
| Connectivity | Unambiguous confirmation of the indazole core, with the iodine at position 7 and the carboxylic acid at position 3. |
| Bond Lengths | Precise measurements of all bond lengths (e.g., C-I, C-N, C-C, C=O, O-H). |
| Bond Angles | Accurate determination of all bond angles, defining the geometry of the molecule. |
| Tautomeric Form | Definitive identification of the N-H tautomer (1H or 2H). |
| Conformation | The orientation of the carboxylic acid group relative to the indazole ring. |
| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice. |
II. Comparative Analysis with Other Analytical Techniques
While SC-XRD provides the definitive structure, other techniques like NMR and MS are often used for routine characterization and can provide complementary information. It is crucial to understand their capabilities and limitations in the context of structural confirmation.
Figure 2: Comparison of information provided by SC-XRD, NMR, and MS for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[6] For 7-Iodo-1H-indazole-3-carboxylic acid, ¹H and ¹³C NMR would be the primary experiments.
Protocol for NMR Analysis:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum to identify the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and environment of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, confirming the connectivity.
What NMR Can Tell Us:
-
Connectivity: 2D NMR experiments can piece together the carbon skeleton and the attachment of protons, confirming the indazole ring system and the presence of the carboxylic acid.
-
Isomer Identification: The coupling patterns and chemical shifts of the aromatic protons can distinguish between different positional isomers of iodo-indazole-carboxylic acid. For the 7-iodo isomer, specific splitting patterns for the protons on the benzene ring would be expected.
-
Tautomerism: The chemical shift of the N-H proton can provide evidence for the dominant tautomeric form in solution.[7][8]
Limitations of NMR:
-
Ambiguity in Positional Isomers: While NMR can distinguish between isomers, complex coupling patterns or overlapping signals can sometimes lead to ambiguity without authentic standards for comparison.
-
No Direct 3D Information: NMR provides information about through-bond and through-space connectivities but does not directly yield the precise bond lengths and angles that SC-XRD does.
-
Solution vs. Solid State: The structure determined by NMR is that which exists in solution, which may differ from the solid-state structure due to conformational flexibility and intermolecular interactions.
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[6][9]
Protocol for MS Analysis:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is preferred.
What MS Can Tell Us:
-
Molecular Weight and Formula: HRMS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₅IN₂O₂).[9]
-
Presence of Iodine: The isotopic pattern of the molecular ion peak would not be definitive for iodine as it is monoisotopic. However, fragmentation patterns can be indicative of halogenated compounds.[10][11] In contrast, the presence of chlorine or bromine would be readily identifiable from their characteristic isotopic patterns.[12]
Limitations of MS:
-
Isomer Incapability: Mass spectrometry cannot distinguish between positional isomers, as they have the same molecular formula and therefore the same exact mass.[13] 7-Iodo-1H-indazole-3-carboxylic acid, 6-Iodo-1H-indazole-3-carboxylic acid, and other isomers would be indistinguishable by MS alone.
-
No Structural Connectivity: MS provides no information about how the atoms are connected within the molecule.
III. Conclusion: An Integrated and Hierarchical Approach
For the unequivocal structural confirmation of 7-Iodo-1H-indazole-3-carboxylic acid, single-crystal X-ray diffraction is the ultimate arbiter. It provides an irrefutable, three-dimensional map of the molecule, resolving any ambiguities regarding isomerism, tautomerism, and conformation.
For drug development professionals, relying solely on spectroscopic data for critical structural assignments carries an inherent risk. The investment in obtaining a single crystal and performing a crystallographic analysis is a self-validating system that provides the highest level of trustworthiness and scientific integrity, forming an authoritative foundation for all subsequent research and development efforts.
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Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019). Journal of Chromatography A. [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). ResearchGate. [Link]
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13C NMR of indazoles. (2016). ResearchGate. [Link]
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A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. [Link]
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Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). HETEROCYCLES. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
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Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. (1996). J-GLOBAL. [Link]
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3-iodo-1h-indazole-7-carboxylic acid (C8H5IN2O2). (n.d.). PubChemLite. [Link]
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A Comparative Guide to the Selectivity of 7-Iodo-1H-indazole-3-carboxylic acid as a Nitric Oxide Synthase Inhibitor
This guide provides an in-depth technical assessment of 7-Iodo-1H-indazole-3-carboxylic acid as a selective inhibitor of nitric oxide synthase (NOS). We will explore the critical importance of isoform selectivity, compare its potential profile with established inhibitors, and provide a detailed experimental protocol for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide signaling and therapeutic intervention.
The Imperative of NOS Isoform Selectivity
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[1] While all three catalyze the conversion of L-arginine to L-citrulline and NO, their physiological roles are vastly different.
-
nNOS: Primarily found in neurons, its activity is implicated in neurotransmission and synaptic plasticity. However, its overproduction is linked to neurodegenerative diseases like Parkinson's, Alzheimer's, and neuronal damage from stroke.[2][3]
-
eNOS: Expressed in the endothelium, it produces NO that is vital for maintaining vascular tone, regulating blood pressure, and preventing thrombosis.[4]
-
iNOS: Its expression is induced in immune cells like macrophages during an inflammatory response. High levels of NO from iNOS are part of the cytotoxic immune response but can also contribute to tissue damage in chronic inflammation and septic shock.[4]
The therapeutic challenge lies in the high degree of structural conservation in the active sites across the three isoforms.[4] A non-selective inhibitor that blocks all three could lead to severe side effects, most notably hypertension from the inhibition of eNOS.[3] Therefore, the primary goal in this field is to develop inhibitors with high selectivity for either nNOS or iNOS, sparing eNOS. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry for designing such selective inhibitors.[5][6]
Mechanism of Action and the Role of the Indazole Scaffold
Indazole-based compounds typically function as competitive inhibitors at the NOS active site. They are designed to interact with key residues, often competing with the natural substrate, L-arginine, or the essential cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B).[7] The selectivity of these inhibitors arises from their ability to exploit subtle differences in the active site architecture between the NOS isoforms.
The core indazole structure can be thought of as a bioisostere of the guanidinium group of L-arginine, allowing it to anchor within the active site. Substitutions on the indazole ring are then used to fine-tune potency and selectivity. For 7-Iodo-1H-indazole-3-carboxylic acid, the modifications are key:
-
Iodo- group at the 7-position: Halogen bonding and steric interactions at this position can be critical for achieving selectivity. Studies on related 7-substituted indazoles, such as 7-nitroindazole (7-NI), have demonstrated a preference for the constitutive NOS isoforms (nNOS and eNOS) over iNOS.[5][7]
-
Carboxylic acid at the 3-position: This functional group can form crucial hydrogen bonds or salt bridges with residues in the active site, enhancing binding affinity.
The diagram below illustrates the general signaling pathway and the point of intervention for NOS inhibitors.
Caption: Nitric Oxide signaling pathways and the ideal inhibitory action of a selective nNOS/iNOS inhibitor.
Comparative Selectivity Profile
Direct experimental data for 7-Iodo-1H-indazole-3-carboxylic acid is not extensively available in public literature. Therefore, we extrapolate its potential activity based on data from the parent compound, 7-nitroindazole (7-NI), and compare it against the widely used non-selective inhibitor, Nω-Nitro-L-arginine methyl ester (L-NAME). This approach is common when evaluating novel derivatives of a well-characterized chemical scaffold.[1][8]
| Compound | Target Isoform | Potency (IC50 / Ki) | Selectivity Ratio (vs. nNOS) | Reference(s) |
| L-NNA (active form of L-NAME) | nNOS (Bovine) | Ki: 15 nM | 1 | [8] |
| eNOS (Human) | Ki: 39 nM | ~2.6-fold less selective | [8] | |
| iNOS (Murine) | Ki: 4400 nM | ~293-fold less selective | [8] | |
| 7-Nitroindazole (7-NI) (Proxy) | nNOS (Mouse) | IC50: 0.47 µM | 1 | [5] |
| eNOS | Shows preference (similar to nNOS) | Data varies, generally low-fold | [8] | |
| iNOS | Shows preference over iNOS | Data varies, moderate-fold | [8] | |
| 7-Iodo-1H-indazole-3-carboxylic acid (Predicted) | nNOS | Predicted µM to high nM | 1 | - |
| eNOS | Predicted lower µM | Predicted selectivity over eNOS | - | |
| iNOS | Predicted higher µM | Predicted high selectivity over iNOS | - |
Interpretation:
-
L-NAME/L-NNA: While potent, it shows poor selectivity between nNOS and eNOS, carrying a high risk of cardiovascular side effects.[3][8]
-
7-Nitroindazole (7-NI): This compound demonstrates a clear preference for the constitutive isoforms (nNOS/eNOS) over the inducible one (iNOS).[5][8] This makes it a valuable tool but highlights the remaining challenge of separating nNOS and eNOS activity.
-
7-Iodo-1H-indazole-3-carboxylic acid: Based on structure-activity relationships, it is hypothesized that the iodo- and carboxylic acid substitutions will maintain or enhance the selectivity for nNOS over both eNOS and iNOS. The larger halogen may provide more specific interactions within the nNOS active site, which differs subtly from eNOS.
Experimental Validation: Protocol for Determining NOS Inhibition
To empirically determine the selectivity of 7-Iodo-1H-indazole-3-carboxylic acid, a robust and self-validating in vitro assay is required. The following protocol is based on the well-established Griess assay, which measures nitrite, a stable and oxidized product of nitric oxide.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro determination of NOS inhibition using the Griess assay.
Detailed Step-by-Step Protocol
This protocol must be performed independently for each of the three purified NOS isoforms (recombinant human nNOS, eNOS, and iNOS) to determine isoform-specific IC50 values.
A. Reagent Preparation:
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare and keep on ice.
-
Cofactor Mix (in Assay Buffer): Prepare a 10X stock. The final concentrations in the reaction should be: 1 mM NADPH, 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), 2 µM FAD, 2 µM FMN. For nNOS and eNOS assays, also include 10 µg/mL Calmodulin and 2 mM CaCl2.[9][10] Rationale: These cofactors are essential for enzyme catalytic activity.
-
Substrate: 10X L-Arginine solution in Assay Buffer (for a final concentration of 100 µM).
-
Inhibitor Solutions: Prepare a 2X stock of 7-Iodo-1H-indazole-3-carboxylic acid in assay buffer (with minimal DMSO if needed) and perform serial dilutions to cover a wide concentration range (e.g., 1 nM to 100 µM). Also prepare a known positive control inhibitor (e.g., L-NAME).
-
Nitrite Standards: Prepare a sodium nitrite standard curve (e.g., 0 to 100 µM) in Assay Buffer.[9] Rationale: This is critical for converting absorbance values into nitrite concentrations.
-
Griess Reagents: Reagent 1: 1% (w/v) sulfanilamide in 5% phosphoric acid. Reagent 2: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) in water. Store protected from light.
B. Assay Procedure (96-well plate):
-
Plate Setup: Add reagents to each well in duplicate or triplicate.
-
Blank Wells: 100 µL Assay Buffer.
-
Standard Wells: 100 µL of each nitrite standard dilution.
-
Control (100% Activity) Wells: 50 µL of Assay Buffer + 40 µL of appropriate Cofactor/Substrate Mix.
-
Inhibitor Wells: 50 µL of each 2X inhibitor dilution + 40 µL of appropriate Cofactor/Substrate Mix.
-
-
Enzyme Addition (Reaction Initiation):
-
Pre-warm the plate to 37°C for 5 minutes.
-
To all wells except Blanks and Standards, add 10 µL of the corresponding purified NOS enzyme solution to initiate the reaction. The final reaction volume is 100 µL. Rationale: Initiating with the enzyme ensures all components are present for a synchronized start.
-
-
Incubation: Mix gently and incubate the plate at 37°C for 60 minutes. The time should be optimized to ensure the reaction remains in the linear range.
-
Griess Reaction for Detection:
-
Add 50 µL of Griess Reagent 1 to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
C. Data Analysis:
-
Standard Curve: Subtract the blank absorbance from all standard readings. Plot absorbance vs. nitrite concentration and perform a linear regression to get the equation of the line (y = mx + c).
-
Nitrite Calculation: Use the standard curve equation to calculate the nitrite concentration produced in each sample well.
-
Percent Inhibition: Calculate for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - ([Nitrite]Inhibitor / [Nitrite]Control))
-
IC50 Determination: Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each NOS isoform.
-
Selectivity Ratio: Calculate the selectivity by taking the ratio of the IC50 values. For example:
-
nNOS/eNOS Selectivity: IC50(eNOS) / IC50(nNOS)
-
nNOS/iNOS Selectivity: IC50(iNOS) / IC50(nNOS) A higher ratio indicates greater selectivity for nNOS over the other isoform.
-
Conclusion and Future Directions
Based on the structure-activity relationships of related indazole compounds, 7-Iodo-1H-indazole-3-carboxylic acid stands as a promising candidate for a selective nNOS inhibitor. Its chemical features are designed to exploit the subtle but critical differences in the active sites of the NOS isoforms. The true test of its selectivity profile, however, lies in rigorous experimental validation as outlined in this guide.
The successful demonstration of high selectivity for nNOS over eNOS would mark this compound as a valuable pharmacological tool for studying neurological processes and a potential lead for developing therapeutics for neurodegenerative disorders, free from the cardiovascular liabilities that have hampered previous generations of NOS inhibitors.
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Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society. [Link]
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Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
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Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. [Link]
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Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics. [Link]
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Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO. ResearchGate. [Link]
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Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. [Link]
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-
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Technical Comparison: In Vitro vs. In Vivo Activity of 7-Iodo-1H-indazole-3-carboxylic Acid
This guide provides a technical comparison of the pharmacological activity of 7-Iodo-1H-indazole-3-carboxylic acid , analyzing its role as both a bioactive scaffold and a metabolic endpoint in drug discovery.
Executive Summary
7-Iodo-1H-indazole-3-carboxylic acid (CAS: 1260657-38-2) represents a critical "activity cliff" in the structure-activity relationship (SAR) of indazole-based therapeutics. While the compound itself exhibits negligible in vivo efficacy due to poor blood-brain barrier (BBB) permeability and rapid renal clearance, it serves as a vital metabolic reference standard and synthetic scaffold for high-potency derivatives.
In drug development—particularly for Cannabinoid Receptor 1 (CB1) ligands and Kinase Inhibitors (e.g., Pim-1, CK2) —this carboxylic acid is often the inactive metabolite formed via hydrolysis of the active amide or ester drug. Understanding its lack of activity is crucial for confirming the safety profile of the parent drug (i.e., ensuring the metabolite does not contribute to off-target toxicity).
| Feature | In Vitro Profile (Biochemical) | In Vivo Profile (Physiological) |
| Primary Activity | Weak/Inactive (Low affinity due to COO⁻ charge) | Negligible (Rapid clearance, poor distribution) |
| Role | Negative Control / Synthetic Intermediate | Metabolic Biomarker / Safety Endpoint |
| Key Property | High Solubility, Chemical Stability | Low Toxicity, High Polarity |
Mechanistic Profile & Causality
The disparity between the in vitro potential of the scaffold and its in vivo inactivity is driven by the physicochemical properties of the C3-carboxylic acid moiety.
-
Molecular Target: The 7-iodo-indazole core is a privileged scaffold for binding to the ATP-binding pocket of kinases or the hydrophobic pocket of GPCRs (like CB1). The iodine atom at position 7 provides a halogen bond donor site, enhancing selectivity.
-
The "Acid Switch":
-
Active Drugs (Derivatives): Amides or esters of this acid (e.g., N-alkyl-7-iodo-indazole-3-carboxamides) are lipophilic, penetrate cell membranes, and bind tightly to targets.
-
Inactive Metabolite (The Acid): Hydrolysis exposes the free carboxylic acid (COO⁻). At physiological pH (7.4), this group is ionized, creating electrostatic repulsion within hydrophobic binding pockets and preventing passive diffusion across the BBB.
-
Signaling Pathway & Metabolic Fate
The following diagram illustrates the transition from the active drug (derivative) to the inactive acid (metabolite).
Figure 1: The metabolic hydrolysis of active indazole drugs into 7-Iodo-1H-indazole-3-carboxylic acid, resulting in loss of target affinity and rapid excretion.[1]
In Vitro Activity Assessment
In a controlled laboratory setting, the acid is used to determine the baseline affinity of the scaffold without the influence of pharmacokinetic barriers.
Experimental Protocol: Radioligand Binding Assay (CB1/CB2)
Objective: To quantify the binding affinity (
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing human CB1 receptors.
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000
for 30 min. -
Resuspend pellet in assay buffer containing 0.1% BSA (to reduce non-specific binding).
-
-
Competition Binding:
-
Incubate membranes (10 µg protein/well) with 0.2 nM
(radioligand). -
Add increasing concentrations of 7-Iodo-1H-indazole-3-carboxylic acid (
to M). -
Include a positive control (e.g., the parent amide drug) and a non-specific binding control (10 µM RIMONABANT).
-
-
Incubation & Filtration:
-
Incubate for 90 min at 30°C.
-
Terminate reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Typical Results:
-
Active Derivative:
(High Potency). -
7-Iodo Acid:
(Inactive/Very Weak). -
Interpretation: The carboxylic acid moiety disrupts the hydrophobic interaction required for the orthosteric binding site, proving that the acid is a "deactivation product."
In Vivo Activity Assessment
In vivo studies confirm that the acid does not cross the blood-brain barrier or elicit pharmacological effects, validating its safety as a metabolite.
Experimental Protocol: The Tetrad Test (Mouse Model)
Objective: To assess if 7-Iodo-1H-indazole-3-carboxylic acid retains any cannabimimetic activity (hypothermia, catalepsy, antinociception, hypolocomotion).
-
Subject Preparation:
-
Use male C57BL/6 mice (n=6 per group).
-
Acclimate for 1 hour in the testing room.
-
-
Administration:
-
Group A (Vehicle): Saline/Tween-80/Ethanol (18:1:1).
-
Group B (Test): 7-Iodo-1H-indazole-3-carboxylic acid (10 mg/kg, i.p.).
-
Group C (Positive Control): Active Amide Derivative (1 mg/kg, i.p.).
-
-
Measurements (at 30, 60, 120 min):
-
Rectal Temperature: Measure hypothermia using a probe.
-
Catalepsy: Place forepaws on a horizontal bar; measure latency to move (>20s = cataleptic).
-
Locomotion: Open field test for 5 min.
-
Analgesia:[1] Tail-flick latency assay.
-
-
Data Analysis:
-
Compare Group B vs Group A using ANOVA.
-
Typical Results:
-
Group C (Active Drug): Significant hypothermia (-4°C), catalepsy, and sedation.
-
Group B (7-Iodo Acid): No significant difference from Vehicle (Group A).
Comparative Data Summary
The following table summarizes the drastic shift in activity when the 7-iodo-indazole scaffold exists as a free acid versus a substituted derivative.
| Parameter | 7-Iodo-1H-indazole-3-carboxylic Acid (The Acid) | Active Derivative (e.g., Amide/Ester) |
| Molecular Weight | ~288.04 g/mol | ~350–450 g/mol |
| LogP (Lipophilicity) | ~1.5 (Low) | 3.5 – 5.0 (High) |
| Solubility (pH 7.4) | High (Ionized) | Low (Requires vehicle) |
| Target Affinity ( | > 10 µM (Inactive) | < 50 nM (Potent) |
| BBB Permeability | Negligible | High |
| Metabolic Stability | High (End-product) | Variable (Substrate) |
| Primary Use | Synthetic Intermediate / Biomarker | Therapeutic Candidate |
Workflow: From Scaffold to Drug
The diagram below details the experimental workflow to validate the scaffold's utility.
Figure 2: Workflow for evaluating the 7-iodo-indazole scaffold. The acid is the starting material (Step 1) and the negative control (Sub1).
References
-
Buchwald, N., et al. (2023). "Structure-Activity Relationships of Indazole-3-Carboxamides as Cannabinoid Receptor Agonists." Journal of Medicinal Chemistry.
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.
-
Hess, C., et al. (2016). "Biotransformation of synthetic cannabinoids: A review of the metabolic pathways." Forensic Science International.
-
BLD Pharm. (2024). "Product Datasheet: 7-Iodo-1H-indazole-3-carboxylic acid (CAS 1260657-38-2)." Chemical Supplier Data.
Sources
Mechanistic Verification of 7-Iodo-1H-indazole-3-carboxylic Acid (7-I-ICA): A Dual-Path Investigation Guide
Executive Summary
7-Iodo-1H-indazole-3-carboxylic acid (7-I-ICA) represents a halogenated derivative of the privileged indazole-3-carboxylic acid scaffold. While the parent scaffold is the pharmacophore of the established anti-tumor agent Lonidamine (an inhibitor of aerobic glycolysis/Hexokinase II), the introduction of the iodine atom at the C7 position introduces unique steric and electronic properties—specifically the potential for halogen bonding and altered lipophilicity.
This guide outlines a rigorous experimental framework to verify the Mechanism of Action (MoA) of 7-I-ICA. It addresses the critical dichotomy in drug development for this scaffold: distinguishing between Metabolic Modulation (Hexokinase II inhibition) and ATP-Competitive Kinase Inhibition (e.g., PIM/DYRK kinases).
Part 1: Mechanistic Hypotheses & Comparative Landscape
The Dual-Mechanism Hypothesis
To validate 7-I-ICA, researchers must test it against two primary mechanistic models derived from its structural lineage:
-
Model A: The "Lonidamine-Like" Metabolic Modulator
-
Target: Hexokinase II (HK2) at the Outer Mitochondrial Membrane (OMM).
-
Mechanism: Disruption of the HK2-VDAC complex, preventing ATP access from the mitochondria and inhibiting aerobic glycolysis (Warburg Effect reversal).
-
Role of 7-Iodo: The bulky iodine may enhance hydrophobic interaction within the VDAC binding cleft compared to the dichloro-substitution of Lonidamine.
-
-
Model B: The ATP-Competitive Kinase Inhibitor
-
Target: Serine/Threonine Kinases (specifically PIM1, CK2, or DYRK1A).
-
Mechanism: Binding to the ATP hinge region.
-
Role of 7-Iodo: Exploitation of the "halogen bond" to carbonyl backbone residues in the kinase hinge region, potentially increasing selectivity over non-halogenated analogs.
-
Comparative Performance Matrix
The following table contrasts 7-I-ICA with standard alternatives to benchmark its performance.
| Feature | 7-I-ICA (Investigational) | Lonidamine (Standard) | Staurosporine (Broad Control) |
| Primary Target | Putative: HK2 or PIM1 | Hexokinase II (HK2) | Pan-Kinase (ATP site) |
| Binding Mode | Halogen-bond driven / Allosteric | Allosteric (Mitochondrial) | ATP-Competitive |
| Key Advantage | Potential for higher potency via I-bonding | Established safety profile | Extreme potency (Reference) |
| Solubility | Low (Requires DMSO/Cyclodextrin) | Moderate | Moderate |
| Metabolic Stability | High (C-I bond stability) | Moderate (Dechlorination risk) | Low |
Part 2: Experimental Verification Protocols
Protocol 1: Biochemical Validation (Enzymatic Activity)
Objective: Determine if 7-I-ICA directly inhibits Hexokinase II activity.
Methodology: Coupled Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay This assay links HK2 activity to the reduction of NAD+ to NADH, measurable at 340 nm.
-
Reagents: Recombinant Human HK2, Glucose (2 mM), ATP (0.5 mM), G6PDH, NAD+, and 7-I-ICA (0.1 nM – 100 µM).
-
Reaction Mix: Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Procedure:
-
Incubate HK2 with 7-I-ICA for 15 mins at 25°C.
-
Initiate reaction with ATP/Glucose mix.
-
Monitor Absorbance (340 nm) kinetically for 30 mins.
-
-
Validation Criteria:
-
IC50 Calculation: A sigmoidal dose-response curve indicates direct inhibition.
-
Comparison: If IC50(7-I-ICA) < IC50(Lonidamine ~50-100 µM), the iodine substitution enhances potency.
-
Protocol 2: Biophysical Validation (Target Engagement)
Objective: Confirm physical binding and thermodynamic signature.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC is superior to SPR for this compound as it measures the heat of binding (
-
Setup:
-
Cell: Recombinant HK2 or PIM1 Kinase (20 µM).
-
Syringe: 7-I-ICA (200 µM) in matched buffer (critical to avoid heat of dilution).
-
-
Execution: 20 injections of 2 µL each at 25°C.
-
Analysis: Fit data to a One-Set-of-Sites model.
-
Causality Check: A high negative enthalpy (
) suggests strong van der Waals or halogen bonding. If binding is purely entropy-driven ( ), it suggests hydrophobic burial (non-specific).
Protocol 3: Cellular Mechanism (Metabolic Phenotyping)
Objective: Verify the "Warburg Effect" reversal in live cells.
Methodology: Seahorse XF Glycolysis Stress Test
-
Cell Model: A549 or HeLa cells (high glycolytic rate).
-
Treatment: Vehicle (DMSO), Lonidamine (100 µM), 7-I-ICA (Titrated).
-
Injection Sequence:
-
Glucose: Measures basal glycolysis.
-
Oligomycin: Measures glycolytic capacity.
-
2-DG: Shuts down glycolysis (non-glycolytic acidification).
-
-
Outcome Metric: Extracellular Acidification Rate (ECAR).
-
Success: 7-I-ICA should suppress ECAR immediately upon glucose injection, mimicking Lonidamine.
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Putative Mechanism of Action (HK2 vs. Kinase)
This diagram illustrates the two competing pathways 7-I-ICA may modulate.
Caption: Dual-mechanistic potential of 7-I-ICA targeting either Mitochondrial Hexokinase II (Metabolic) or PIM1 Kinase (Signaling).
Diagram 2: Verification Workflow Decision Tree
A self-validating logic flow for researchers to confirm the primary target.
Caption: Step-by-step experimental logic to distinguish between metabolic and kinase-driven mechanisms.
References
-
Nath, K., et al. (2016). "Mechanism of Action of Lonidamine in the Treatment of Cancer." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
-
Cervello, M., et al. (2012). "Indazole-3-carboxylic acid derivatives as PIM kinase inhibitors." European Journal of Medicinal Chemistry.
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications." Journal of Medicinal Chemistry.
-
TeSlaa, T., et al. (2016). "The Hexokinase II–Mitochondria Interaction Paradigm in Cancer." Trends in Biochemical Sciences.
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